molecular formula C30H33ClN4O2 B1684021 Ispinesib CAS No. 336113-53-2

Ispinesib

Cat. No.: B1684021
CAS No.: 336113-53-2
M. Wt: 517.1 g/mol
InChI Key: QJZRFPJCWMNVAV-HHHXNRCGSA-N
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Description

N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide is a member of benzamides.
Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. This compound selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, this compound may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.
a kinesin spindle inhibitor;  structure in first source
See also: this compound Mesylate (active moiety of).

Properties

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187307
Record name Ispinesib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336113-53-2
Record name Ispinesib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336113532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispinesib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ispinesib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPINESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKT5F9C2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ispinesib's Mechanism of Action on Kinesin Spindle Protein (KSP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of KSP in Mitosis

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein belonging to the kinesin-5 superfamily.[1] KSP's primary function is to establish and maintain the bipolar mitotic spindle, a fundamental structure for accurate chromosome segregation during cell division.[2][3][4] It achieves this by crosslinking and sliding antiparallel microtubules, which generates the outward force necessary for centrosome separation.[4] Given that its role is exclusive to mitosis, KSP presents an attractive target for anticancer therapies, as its inhibition would selectively affect rapidly dividing cancer cells while sparing non-dividing cells, potentially reducing the side effects commonly associated with traditional chemotherapeutics like taxanes and vinca alkaloids.[5][6][7]

Ispinesib: A Potent and Specific Allosteric Inhibitor of KSP

This compound (formerly SB-715992) is a synthetic, quinazolinone-derived, small-molecule inhibitor of KSP.[5][8] It is a potent, specific, and reversible inhibitor that has been the subject of numerous preclinical and clinical studies.[8][9] Unlike ATP-competitive inhibitors, this compound acts allosterically, binding to a specific pocket on the KSP motor domain that is approximately 12 Å away from the nucleotide-binding site.[6][9] This allosteric binding site is located within the α2/loop L5/helix α3 region of the KSP motor domain.[6]

Biochemical Mechanism of Action

The binding of this compound to KSP induces a conformational change in the motor domain, which is the core of its inhibitory action.[9] This leads to the following key molecular events:

  • Inhibition of ATPase Activity: this compound is an ATP-uncompetitive inhibitor.[9] It does not prevent ATP from binding to KSP. Instead, it inhibits the release of adenosine diphosphate (ADP) from the KSP-ADP complex.[2][3] By locking KSP in an ADP-bound state, this compound effectively stalls the ATPase cycle, which is essential for generating the mechanical force required for microtubule sliding.[6]

  • Altered Microtubule Binding: The this compound-induced conformational change alters KSP's interaction with microtubules.[2][9] Specifically, it traps the motor protein in a state that is unable to effectively engage with and move along microtubules, thus preventing the generation of the outward force needed for spindle pole separation.[3]

Cellular Consequences of KSP Inhibition by this compound

The biochemical inhibition of KSP by this compound translates into distinct and observable cellular effects:

  • Mitotic Arrest: The failure to separate spindle poles leads to the formation of a characteristic "monopolar spindle" or "monoaster" phenotype.[4][6] This structural defect activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, causing the cell to arrest in mitosis.[10]

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][8] This is often characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[11] this compound has been shown to induce apoptosis in a variety of cancer cell lines.[8][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's activity.

ParameterValueCell Line/Assay ConditionReference
Ki app 1.7 nMCell-free assay[8]
IC50 (KSP ATPase) < 10 nMCell-free assay[6]
IC50 (Cell Proliferation) 1.2 nM - 9.5 nMColo205, Colo201, HT-29, M5076, Madison-109, MX-1[8]
IC50 (Cell Proliferation) 4.1 nM (median)Pediatric Preclinical Testing Program (PPTP) in vitro panel[12]
GI50 7.4 nM - 600 nMPanel of 53 breast cancer cell lines[8]

Key Experimental Protocols

KSP ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by KSP in the presence and absence of an inhibitor.

Methodology:

  • Reagents: Recombinant human KSP motor domain, microtubules (polymerized from tubulin), ATP, and a detection system to measure ADP production (e.g., ADP-Glo™ Kinase Assay).[13]

  • Procedure:

    • KSP enzyme is incubated with stabilized microtubules in an appropriate assay buffer.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period.

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescent or fluorescent detection reagent.[13]

  • Data Analysis: The rate of ADP production is plotted against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere. They are then treated with this compound at various concentrations or for different durations. A vehicle control (e.g., DMSO) is also included.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and then fixed in ice-cold ethanol (e.g., 70-85%) to permeabilize the cell membranes.[14][15]

  • Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[14][15]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.

  • Data Analysis: The resulting data is displayed as a histogram, where cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate DNA content. An increase in the G2/M population is indicative of mitotic arrest.[14]

Visualizations

Ispinesib_Mechanism_of_Action cluster_0 KSP ATPase Cycle (Normal) cluster_1 This compound Inhibition KSP_MT KSP-MT Complex KSP_ATP KSP-ATP-MT KSP_MT->KSP_ATP ATP Binding KSP_ADP_Pi KSP-ADP-Pi-MT (Power Stroke) KSP_ATP->KSP_ADP_Pi ATP Hydrolysis KSP_ADP KSP-ADP KSP_ADP_Pi->KSP_ADP Pi Release & MT Detachment KSP_ADP->KSP_MT ADP Release & MT Rebinding KSP_ADP_this compound KSP-ADP-Ispinesib Complex (Stalled State) KSP_ADP->KSP_ADP_this compound Allosteric Binding This compound This compound This compound->KSP_ADP

Caption: this compound's allosteric binding to the KSP-ADP complex stalls the ATPase cycle.

Experimental_Workflow start Start biochemical_assay Biochemical Assay (KSP ATPase Activity) start->biochemical_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis & Interpretation biochemical_assay->data_analysis treatment Treat with this compound cell_culture->treatment cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->cell_proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) treatment->apoptosis phenotype Phenotypic Analysis (Immunofluorescence for Spindle Morphology) treatment->phenotype cell_proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis phenotype->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound.

Logical_Relationship This compound This compound Administration KSP_Inhibition Allosteric Inhibition of KSP This compound->KSP_Inhibition ATPase_Block ATPase Cycle Stalled (ADP Release Blocked) KSP_Inhibition->ATPase_Block Spindle_Defect Failure of Spindle Pole Separation ATPase_Block->Spindle_Defect Monoaster Monopolar Spindle Formation Spindle_Defect->Monoaster SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC_Activation Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition

Caption: The logical cascade of events following this compound-mediated KSP inhibition.

References

The Discovery and Chemical Optimization of Ispinesib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispinesib (SB-715992) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its discovery marked a significant advancement in the development of targeted anticancer therapies, offering a distinct mechanism of action compared to traditional microtubule-targeting agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and extensive chemical optimization of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Targeting Mitosis with KSP Inhibitors

The mitotic spindle is a validated target for cancer chemotherapy. However, traditional anti-mitotic agents, such as taxanes and vinca alkaloids, which target tubulin, are often associated with significant side effects, including peripheral neuropathy, due to their interference with microtubule functions in non-dividing cells like neurons. The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins and is exclusively expressed in proliferating cells, where it plays an essential role in establishing the bipolar spindle. This selective expression profile makes KSP an attractive target for the development of anticancer drugs with a potentially wider therapeutic window and reduced neurotoxicity.

This compound, a synthetic small molecule derived from a quinazolinone scaffold, emerged from a high-throughput screening campaign and subsequent lead optimization efforts.[1][2] It functions as an allosteric inhibitor, binding to a pocket on the KSP motor domain distinct from the ATP-binding site.[2][3] This binding locks the enzyme in an ADP-bound state, preventing its release from the microtubule and ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by specifically inhibiting the ATPase activity of KSP. The process can be broken down into the following key steps:

  • Binding to the KSP-ADP Complex: this compound binds to an allosteric site on the KSP motor domain, which is most accessible when ADP is bound.[3]

  • Inhibition of ADP Release: The binding of this compound stabilizes the KSP-ADP complex, preventing the release of ADP.[3]

  • Disruption of the Kinesin Motor Cycle: The inability to release ADP and subsequently bind ATP stalls the mechanochemical cycle of KSP.

  • Formation of Monopolar Spindles: As KSP is responsible for pushing the spindle poles apart, its inhibition leads to the formation of characteristic monopolar spindles, where the chromosomes are arranged in a rosette-like structure around a single spindle pole.

  • Mitotic Arrest and Apoptosis: The failure to form a functional bipolar spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent programmed cell death (apoptosis).

dot

This compound Mechanism of Action cluster_KSP_cycle KSP Mechanochemical Cycle KSP KSP Motor Protein KSP-MT KSP-MT KSP->KSP-MT Binds MT Microtubule ATP ATP ADP ADP + Pi This compound This compound KSP-MT-ADP KSP-MT-ADP This compound->KSP-MT-ADP Binds to allosteric site MitoticArrest Mitotic Arrest (Monopolar Spindle) Apoptosis Apoptosis MitoticArrest->Apoptosis KSP-MT->KSP-MT-ADP ATP Hydrolysis KSP-MT-ADP->KSP ADP Release KSP-MT-ADP->MitoticArrest Inhibits ADP Release KSP-MT-ADP->KSP-MT ATP Binding

Caption: Mechanism of this compound action on the KSP motor protein.

Discovery and Chemical Optimization

This compound was identified through a high-throughput screening (HTS) of a chemical library for inhibitors of KSP's microtubule-stimulated ATPase activity. The initial hits were subsequently subjected to a rigorous lead optimization program to enhance potency, selectivity, and pharmacokinetic properties.

Lead Optimization Strategies

The chemical optimization of the initial quinazolinone hits focused on modifications at several key positions of the scaffold to improve interaction with the allosteric binding pocket of KSP. A significant breakthrough in potency was achieved through the isosteric replacement of the quinazoline ring with a chromen-4-one ring, leading to the discovery of SB-743921, which exhibited a five-fold increase in potency against KSP.[2]

dot

Lead_Optimization_Workflow HTS High-Throughput Screening Hit_ID Hit Identification (Quinazolinone Scaffold) HTS->Hit_ID Lead_Op Lead Optimization Hit_ID->Lead_Op SAR Structure-Activity Relationship (SAR) Studies Lead_Op->SAR Potency Improve Potency (IC50/Ki) Lead_Op->Potency Selectivity Enhance Selectivity Lead_Op->Selectivity PK Optimize Pharmacokinetics Lead_Op->PK This compound This compound (SB-715992) SAR->this compound Potency->this compound Selectivity->this compound PK->this compound Xenograft_Study_Workflow Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Measurement Regular Tumor Measurement Treatment->Measurement Analysis Data Analysis (Tumor Growth Inhibition) Measurement->Analysis

References

Ispinesib: A Technical Guide to its Role in Mitotic Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Ispinesib (SB-715992), a selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. It explores the molecular mechanisms by which this compound induces mitotic arrest and subsequent apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: KSP Inhibition and Mitotic Arrest

This compound is a potent, allosteric, and selective small-molecule inhibitor of the KSP motor protein.[1][2] KSP is a plus-end-directed microtubule motor from the kinesin-5 family, essential for establishing a bipolar mitotic spindle during the early stages of mitosis.[3][4] It functions by sliding antiparallel microtubules apart, pushing the centrosomes away from each other.

Inhibition of KSP's ATPase activity by this compound prevents this crucial centrosome separation.[1][5] The drug binds to an allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site, which locks the motor in an ADP-bound state and prevents the energy release required for its motor function.[4][5][6] This leads to the formation of characteristic monopolar spindles ("monoasters"), where duplicated but unseparated centrosomes reside at the center of a radial array of microtubules.[1][7] The failure to form a functional bipolar spindle activates the spindle assembly checkpoint, causing a prolonged cell cycle arrest in mitosis (M-phase).[8][9]

Ispinesib_Mechanism cluster_0 Cellular Process cluster_1 Downstream Apoptotic Pathway This compound This compound KSP KSP (Eg5) Motor Protein This compound->KSP Binds to allosteric site ATPase ATPase Activity Inhibition KSP->ATPase Centrosome Failure of Centrosome Separation ATPase->Centrosome Spindle Monopolar Spindle Formation Centrosome->Spindle Arrest Mitotic Arrest (G2/M) Spindle->Arrest Activates Spindle Assembly Checkpoint Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Arrest->Apoptosis_Pathway Prolonged arrest leads to Bcl2 Modulation of Bcl-2 Family Proteins (↑ BAX, ↓ Bcl-XL) Apoptosis_Pathway->Bcl2 Caspase Caspase Cascade Activation (Cleaved Caspase-3) Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.

Induction of Apoptosis

Prolonged mitotic arrest is an unsustainable state for a cell and often triggers programmed cell death, or apoptosis.[8] Following this compound-induced arrest, cancer cells activate the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, including the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-XL and phospho-Bcl-2.[10] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. A key event is the cleavage and activation of Caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[10][11] The combination of this compound with Bcl-2 inhibitors like Navitoclax has been shown to significantly enhance this apoptotic signaling, leading to increased cell death during mitosis.[7]

Quantitative Efficacy Data

The anti-proliferative and cytotoxic activity of this compound has been quantified across numerous preclinical models and clinical trials.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypePotency MetricValue (nM)Reference
Colo205ColonIC501.2 - 9.5[1][12]
Colo201ColonIC501.2 - 9.5[1][12]
HT-29ColonIC501.2 - 9.5[1][12]
Madison-109Lung CarcinomaIC501.2 - 9.5[12]
M5076SarcomaIC501.2 - 9.5[12]
MX-1BreastIC501.2 - 9.5[12]
BT-474BreastGI5045[2][13]
MDA-MB-468BreastGI5019[2][13]
PC-3Prostate-15 - 30[2][12]
KPL4Breast--[12][13]
HCC1954Breast--[12][13]
MCF-7Breast--[12][13]
SCC25Oral CancerIC504.6[14]
SCC09Oral CancerIC501.9[14]
Concentration range tested that suppresses proliferation and induces apoptosis.[12][13]

Table 2: this compound In Vivo Efficacy in Xenograft Models

ModelCancer TypeDose (mg/kg)AdministrationOutcomeReference
Colo205 XenograftColon4.5 - 15i.p.Tumor growth inhibition[12]
HT-29 XenograftColon4.5 - 15i.p.Tumor growth inhibition[12]
Madison 109Lung Carcinoma6 - 10i.p.Tumor growth inhibition[12]
Breast Cancer PanelBreast8 - 10i.p. (q4d x 3)Tumor growth inhibition/regression[12][13]
PDX ModelPancreatic--Reduced tumor volume (652.2 mm³ vs 18.1 mm³)[15]

Table 3: Summary of this compound Clinical Trial Data

PhasePatient PopulationDosing ScheduleMTD (mg/m²)Dose-Limiting Toxicities (DLTs)Reference
Phase IAdvanced Solid TumorsWeekly x 3, every 28 days7Neutropenia[3][16]
Phase IAdvanced Solid TumorsDays 1 & 15, every 28 days12Increased AST/ALT[17]
Phase IPediatric Solid TumorsWeekly x 3, every 28 days9Neutropenia, Hyperbilirubinemia[3][18]
Phase IAdvanced Solid TumorsOnce every 21 days18Neutropenia[3][19]
Phase Iw/ DocetaxelDay 1, every 21 days10 (this compound)Prolonged neutropenia, febrile neutropenia[20][21]

Key Experimental Methodologies

Reproducible and quantitative assessment of this compound's effects relies on a core set of cellular and molecular biology techniques.

Experimental_Workflow cluster_workflow General In Vitro Experimental Workflow for this compound cluster_assays Parallel Endpoint Assays start Seed Cancer Cell Lines (e.g., MDA-MB-468, BT-474) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Detection (Western Blot for Cleaved Caspase-3) treatment->apoptosis mitosis Mitotic Arrest Confirmation (Immunofluorescence for PH3) treatment->mitosis analysis Data Analysis & Interpretation (IC50, % G2/M, Protein Levels) viability->analysis cell_cycle->analysis apoptosis->analysis mitosis->analysis

Caption: A typical experimental workflow for evaluating this compound in vitro.

Cell Viability / Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed cells in the log phase of growth into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Add this compound in a dilution series to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[12]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize data to vehicle controls and plot a dose-response curve to calculate GI50/IC50 values.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvest: Culture and treat cells with this compound (e.g., 150 nM) for the desired time.[8] Harvest cells, including any floating cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (e.g., 1-2 x 10⁶ cells) in a small volume of cold PBS. While gently vortexing, add ice-cold 70-85% ethanol dropwise to fix the cells.[8][22] Incubate for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, e.g., 10-50 µg/mL) and RNase A (e.g., 250 µg/mL) in PBS.[8][23] The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[22]

  • Acquisition: Analyze the samples on a flow cytometer (e.g., FACSCalibur).[8] PI is typically excited by a 488 nm laser and its emission is collected in the red spectrum.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G2/M phase, which will be elevated in response to this compound.[8]

Apoptosis Detection (Western Blot for Cleaved Caspase-3)

This protocol detects the active, cleaved form of Caspase-3, a key marker of apoptosis.

  • Protein Extraction: Treat cells with this compound, harvest, and wash with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cleaved Caspase-3 overnight at 4°C. Also probe a separate or stripped membrane for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis induction.[11]

Mechanisms of Resistance

Despite its potent activity, resistance to this compound can develop, limiting its clinical utility. Identified mechanisms include:

  • STAT3 Activation: Resistance can be driven by the activation of the STAT3 signaling pathway, which promotes anti-apoptotic and metabolic effects, allowing cells to survive a prolonged G2/M arrest.[24]

  • Therapy-Induced Senescence (TIS): this compound treatment can induce a subpopulation of senescent cells that are resistant to the drug.[24]

  • Point Mutations: Mutations in the KSP motor domain, specifically within the this compound binding pocket (e.g., D130V in loop 5), can attenuate drug binding and confer resistance.[25][26]

  • Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), may lead to increased efflux of this compound from the cell.[25]

References

Ispinesib (SB-715992): A Technical Guide to a Novel Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (also known as SB-715992 and CK0238273) is a potent and selective, synthetic small molecule inhibitor of Kinesin Spindle Protein (KSP), a critical motor protein for cell division.[1][2][3] Developed as a novel antineoplastic agent, this compound represents a targeted therapeutic approach that disrupts the mitotic machinery of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[2][4][5] Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can cause significant peripheral neuropathy, this compound's specific action on KSP, a protein primarily expressed in proliferating cells, suggests a more favorable safety profile.[2][6] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 subfamily of motor proteins.[4][6] It plays an indispensable role during the early stages of mitosis, specifically in establishing a bipolar mitotic spindle by separating the centrosomes.[1][4][5] KSP utilizes the energy from ATP hydrolysis to move along microtubules.[6]

This compound functions as a potent, allosteric, and reversible inhibitor of KSP.[7][8] It binds to a specific allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site.[6][9] This binding event locks the motor protein in an ADP-bound state, preventing the release of ADP and subsequent ATP hydrolysis.[7][8] Consequently, KSP is unable to generate the outward force required for centrosome separation.[8]

The inhibition of KSP by this compound leads to a characteristic cellular phenotype: the formation of monopolar spindles, also referred to as monoasters.[1][6] In this state, the duplicated centrosomes fail to separate, resulting in a radial array of microtubules with chromosomes attached to a single pole.[1] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which ultimately triggers apoptotic cell death.[1][4]

cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase KSP_active KSP (Eg5) Active Centrosome_Separation Centrosome_Separation KSP_active->Centrosome_Separation Drives Bipolar_Spindle Bipolar_Spindle Centrosome_Separation->Bipolar_Spindle Forms Bipolar_Spindle->Metaphase Enables This compound This compound KSP_inactive KSP (Eg5) Inactive This compound->KSP_inactive Inhibits No_Centrosome_Separation No_Centrosome_Separation KSP_inactive->No_Centrosome_Separation Prevents Monopolar_Spindle Monopolar_Spindle No_Centrosome_Separation->Monopolar_Spindle Results in Mitotic_Arrest Mitotic_Arrest Monopolar_Spindle->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Figure 1: Mechanism of this compound Action.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines.

ParameterValueCell Lines/ConditionsReference
IC50 1.2 - 9.5 nMColo205, Colo201, HT-29, M5076, Madison-109, MX-1[1][7]
7.4 - 600 nMPanel of 53 breast cancer cell lines[7][10]
Median: 4.1 nMPediatric Preclinical Testing Program (PPTP) in vitro panel[11]
0.5 nM23 tumor cell lines[12]
Ki app 1.7 nMCell-free assay[7][13]
Ki 0.6 nM[14]
In Vivo Efficacy

In vivo studies using xenograft models have confirmed the antitumor activity of this compound.

Cancer TypeXenograft ModelDosingOutcomeReference
Colon Cancer Colo205, Colo201, HT-294.5 - 15 mg/kgTumor growth inhibition[7]
Breast Cancer MCF-7, HCC1954, MDA-MB-468, KPL48 - 10 mg/kgTumor growth inhibition[7][13]
Pediatric Tumors Rhabdoid, Wilms, Ewing sarcoma10 mg/kgMaintained complete responses[11][12]
Pancreatic Cancer Patient-Derived Xenograft (PDX)Not specifiedDramatic reduction in tumor growth[15]

In breast cancer models, this compound produced regressions in five different xenografts and led to tumor-free survivors in three of them.[10] Furthermore, this compound enhanced the antitumor activity of standard-of-care therapies such as trastuzumab, lapatinib, doxorubicin, and capecitabine.[10][16]

Pharmacodynamic Markers

Treatment with this compound in vitro and in vivo leads to a significant increase in markers of mitosis and apoptosis. In breast cancer cell lines, this compound treatment resulted in increased expression of mitotic markers like cyclin A and cyclin B, and apoptotic proteins such as Bax and Bid, while decreasing the anti-apoptotic protein Bcl-XL.[17]

Clinical Data

This compound was the first KSP inhibitor to enter clinical trials and has been evaluated in multiple Phase I and II studies as both a monotherapy and in combination with other agents.[4][6]

Trial PhaseCancer TypeDosing ScheduleMTD/DoseKey Findings & DLTsReference
Phase I Advanced Solid Tumors+ Docetaxel, Day 1 of 21-day cycle10 mg/m² this compound + 60 mg/m² DocetaxelMTD defined; DLTs: prolonged neutropenia, febrile neutropenia. No significant neurotoxicity.[1][18]
Phase I/II Advanced/Metastatic Breast Cancer (chemo-naïve)q14d14 mg/m²Well-tolerated; DLTs: Grade 3 increased AST/ALT.[19][20]
Phase II Advanced/Metastatic Breast Cancer (post-anthracycline/taxane)18 mg/m² q21d18 mg/m²9% objective response rate.[1][19]
Phase II Platinum-Resistant Ovarian Cancer18 mg/m² q21d18 mg/m²One confirmed partial response; study terminated for not meeting CA-125 response criteria. DLT: neutropenia.[21]
Phase II Non-Small Cell Lung Cancer (NSCLC)1-hr IV infusion q21dNot specifiedCompleted, but detailed results are limited.[22][23]
Phase II Malignant Melanoma18 mg/m² q21d18 mg/m²No objective responses; single-agent development not recommended for this indication.[24]
Pediatric Phase I Refractory Solid TumorsWeekly x 3, every 28 days9 mg/m²/doseMTD defined; DLTs: neutropenia, hyperbilirubinemia.[14]

Overall, the most common dose-limiting toxicity observed across trials was neutropenia, which was generally manageable.[19][21] A notable advantage of this compound over microtubule inhibitors is the lack of significant neurotoxicity.[10] While single-agent efficacy has been modest in some settings, the combination potential remains an area of interest.[6][25]

Pharmacokinetics

Pharmacokinetic analyses from clinical trials have provided insights into the disposition of this compound in patients.

ParameterValuePopulationReference
Terminal Elimination Half-life Median: 16 hours (range: 8-44)Pediatric patients[14]
Plasma Drug Clearance Median: 5 L/hr/m² (range: 1-14)Pediatric patients[14]

Preliminary pharmacokinetic data from a Phase I trial of this compound in combination with docetaxel suggested no significant interaction between the two drugs.[1][18]

Experimental Protocols

KSP ATPase Inhibition Assay

This biochemical assay is fundamental for determining the inhibitory potency of compounds like this compound against the KSP motor protein.

  • Principle: A pyruvate kinase-lactate dehydrogenase coupled enzyme system is used to measure KSP's ATPase activity. The hydrolysis of ATP to ADP by KSP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[26]

  • Reagents: Purified human KSP enzyme, microtubules (stabilized with paclitaxel), ATP, and the coupling enzymes/substrates in a suitable buffer (e.g., PEM25).[7][26]

  • Procedure:

    • Varying concentrations of this compound are incubated with KSP, microtubules, and the coupled enzyme system.

    • The reaction is initiated by the addition of ATP.

    • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

  • Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The apparent inhibitor dissociation constant (Ki app) can be calculated using the Morrison equation.[7][26]

Cell Viability/Proliferation Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

  • Principle: Measures the number of viable cells after a period of drug exposure.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of this compound concentrations for a set duration (e.g., 72 hours).

    • Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]

    • Luminescence is read using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 (or GI50, the concentration for 50% growth inhibition) is calculated from the resulting dose-response curve.[7]

Start Start Biochemical_Assay Biochemical Assay (KSP ATPase Inhibition) Start->Biochemical_Assay Determine IC50/Ki Cell_Based_Assay Cell-Based Assay (Proliferation/Viability) Biochemical_Assay->Cell_Based_Assay Test on cell lines Mechanism_Confirmation Mechanism Confirmation (Cell Cycle Analysis, Immunofluorescence) Cell_Based_Assay->Mechanism_Confirmation Confirm mitotic arrest In_Vivo_Xenograft In Vivo Xenograft Model Mechanism_Confirmation->In_Vivo_Xenograft Evaluate antitumor efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Analysis Assess drug exposure and target engagement Clinical_Trials Clinical Trials PK_PD_Analysis->Clinical_Trials Evaluate in humans End End Clinical_Trials->End

Figure 2: Experimental Workflow for KSP Inhibitor Evaluation.
Cell Cycle Analysis

This protocol is used to confirm that this compound induces mitotic arrest.

  • Principle: Flow cytometry is used to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

  • Procedure:

    • Cells are treated with this compound (e.g., 150 nM) or a vehicle control for a specified time (e.g., 24 hours).[17]

    • Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide.

    • The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: An accumulation of cells with 4N DNA content is indicative of arrest in the G2 or M phase of the cell cycle, consistent with the mechanism of a KSP inhibitor.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

  • Procedure:

    • Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[13][17]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered according to a specific dose and schedule (e.g., 10 mg/kg intraperitoneally every 4 days for 3 doses).[11]

    • Tumor volume is measured regularly with calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The occurrence of partial or complete tumor regressions is also noted.[11]

Conclusion

This compound is a first-in-class KSP inhibitor that has demonstrated significant preclinical activity and a manageable safety profile in clinical trials, most notably a lack of neurotoxicity.[2][10] Its mechanism of action, leading to the formation of monopolar spindles and mitotic arrest, is distinct from traditional antimitotic agents.[1][6] While single-agent efficacy has been modest in heavily pre-treated patient populations, its potential in combination with other chemotherapeutic and targeted agents warrants further investigation.[10][27] The development of this compound has paved the way for a new class of targeted anticancer drugs and continues to be a valuable tool for understanding the complexities of mitosis in cancer.[4][28] Future research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to enhance its therapeutic potential.[9][28]

References

Ispinesib's High Selectivity for Kinesin Spindle Protein: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispinesib (also known as SB-715992) is a potent, allosteric, and highly selective inhibitor of the human Kinesin Spindle Protein (KSP), a critical motor protein in the formation of the bipolar mitotic spindle. This technical guide delves into the specifics of this compound's selectivity for KSP over other mitotic kinesins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. Understanding this selectivity is paramount for the development of targeted anti-cancer therapies that minimize off-target effects.

Introduction to Mitotic Kinesins and the Role of KSP

Mitosis, the process of cell division, is orchestrated by a complex machinery of proteins, among which the kinesin superfamily of motor proteins plays a pivotal role. These proteins utilize the energy from ATP hydrolysis to move along microtubule tracks, facilitating crucial processes such as chromosome segregation and spindle formation. Several kinesins are active during mitosis, including Kinesin Spindle Protein (KSP), Centromere-Associated Protein E (CENP-E), and Mitotic Kinesin-Like Protein 1 (MKLP-1).

  • Kinesin Spindle Protein (KSP/Eg5/KIF11): A plus-end directed motor essential for establishing and maintaining the bipolar mitotic spindle by pushing the spindle poles apart.[1][2][3][4][5][6] Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[3][7][8][9][10]

  • Centromere-Associated Protein E (CENP-E): A plus-end directed kinesin that localizes to the kinetochores of chromosomes.[11][12][13][14][15] It is crucial for capturing and aligning chromosomes at the metaphase plate.[11][12][13][14]

  • Mitotic Kinesin-Like Protein 1 (MKLP-1/KIF23): A plus-end directed kinesin that plays a key role during anaphase and cytokinesis, specifically in the formation of the spindle midzone and the midbody.[16][17][18][19][20]

The specific involvement of KSP in cell division makes it an attractive target for cancer therapy, as its inhibition would selectively affect rapidly dividing cancer cells.[10][21] this compound was developed as a specific inhibitor of KSP with the aim of inducing mitotic arrest in tumor cells.[1][21][22]

Quantitative Analysis of this compound's Selectivity

This compound demonstrates remarkable selectivity for KSP, with minimal to no activity against other kinesins, including those involved in mitosis. This high degree of selectivity is a key attribute that contributes to its potential as a therapeutic agent with a favorable safety profile, particularly concerning the peripheral neuropathy often associated with tubulin-targeting agents.[21][23]

Kinesin TargetInhibition MetricValueReference
KSP (Eg5) Ki app1.7 nM[24]
IC50 (ATPase)< 10 nM[7]
CENP-E InhibitionNo inhibition[24]
MKLP-1 InhibitionNo inhibition[24]
RabK6 InhibitionNo inhibition[24]
MCAK InhibitionNo inhibition[24]
KHC InhibitionNo inhibition[24]
Kif1A InhibitionNo inhibition[24]

Table 1: Quantitative Selectivity of this compound for KSP over other Kinesins.

One study has reported that this compound is 40,000 times more selective for KSP compared to other kinesins.[23]

Mechanism of KSP Inhibition by this compound

This compound functions as an allosteric inhibitor of KSP.[7][24] It binds to a site on the KSP motor domain that is distinct from the ATP and microtubule binding sites.[7] This binding event locks the KSP motor in a state where it can still bind to microtubules, but the release of ADP is inhibited.[1][22] The inability to release ADP prevents the motor from completing its mechanochemical cycle, effectively halting its movement along the microtubule.[1][22] This leads to the characteristic formation of monopolar spindles and mitotic arrest.[23]

G cluster_0 KSP Motor Function cluster_1 Mechanism of this compound Action KSP_Cycle Normal KSP Mechanochemical Cycle Ispinesib_Inhibition This compound Inhibition MT_Binding KSP binds to Microtubule ATP_Hydrolysis ATP Hydrolysis MT_Binding->ATP_Hydrolysis ADP_Release ADP Release (Power Stroke) ATP_Hydrolysis->ADP_Release Movement Movement along Microtubule ADP_Release->Movement Movement->MT_Binding Ispinesib_Binding This compound binds to allosteric site on KSP ADP_Lock ADP Release Blocked Ispinesib_Binding->ADP_Lock No_Movement KSP stalled on Microtubule ADP_Lock->No_Movement

Caption: Mechanism of KSP inhibition by this compound.

Experimental Protocols for Determining Kinesin Selectivity

The selectivity of kinesin inhibitors like this compound is primarily determined through biochemical assays that measure the enzymatic activity of the kinesin motor domain. The most common method is the microtubule-stimulated ATPase activity assay.

Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules.[8][9][25][26][27] The inhibition of this activity is a direct measure of the compound's effect on the kinesin's function.

Protocol Outline:

  • Reagent Preparation:

    • Purified recombinant kinesin motor domains (e.g., KSP, CENP-E, MKLP-1).

    • Polymerized and stabilized microtubules.

    • Assay buffer (e.g., PIPES-based buffer with MgCl2 and paclitaxel).

    • ATP solution.

    • Test compound (this compound) at various concentrations.

    • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Dispense the test compound at various dilutions into a microplate.

    • Add the kinesin enzyme and microtubules to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis:

    • The amount of ADP produced is proportional to the ATPase activity of the kinesin.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G Start Start Reagent_Prep Prepare Reagents (Kinesin, MTs, ATP, this compound) Start->Reagent_Prep Dispense_Compound Dispense this compound dilutions into microplate Reagent_Prep->Dispense_Compound Add_Enzyme_MT Add Kinesin and Microtubules Dispense_Compound->Add_Enzyme_MT Start_Reaction Add ATP to initiate reaction Add_Enzyme_MT->Start_Reaction Incubate Incubate at constant temperature Start_Reaction->Incubate Stop_Reaction Stop reaction and add ADP detection reagent Incubate->Stop_Reaction Measure_Signal Measure luminescence signal Stop_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ATPase-based kinesin selectivity assay.

Cell-Based Assays

While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays are crucial for confirming the activity and selectivity of the compound in a more physiological context.

Types of Cell-Based Assays:

  • Cell Proliferation Assays: These assays measure the effect of the compound on the growth of cancer cell lines. A potent KSP inhibitor like this compound is expected to show low nanomolar IC50 values in various tumor cell lines.[23][24]

  • Mitotic Arrest Assays: Cells treated with a KSP inhibitor are analyzed by microscopy (e.g., immunofluorescence) or flow cytometry to quantify the percentage of cells arrested in mitosis with a characteristic monopolar spindle phenotype.

  • Cellular Phosphorylation Assays: These assays can quantify the phosphorylation of a downstream substrate of a specific kinase to determine the inhibitor's effect on its activity within the cell.[28]

Logical Relationship of this compound's Selectivity and Therapeutic Window

The high selectivity of this compound for KSP is fundamental to its potential as a cancer therapeutic. By specifically targeting a protein essential for mitosis, this compound primarily affects rapidly dividing cells, such as cancer cells, while sparing non-dividing cells. This targeted approach is predicted to result in a wider therapeutic window compared to conventional chemotherapeutics that target ubiquitously expressed proteins like tubulin.

G High_Selectivity High Selectivity of this compound for KSP Specific_Inhibition Specific Inhibition of KSP High_Selectivity->Specific_Inhibition Mitotic_Arrest Mitotic Arrest in Dividing Cells Specific_Inhibition->Mitotic_Arrest Minimal_Off_Target Minimal Off-Target Effects on Non-Dividing Cells Specific_Inhibition->Minimal_Off_Target Tumor_Cell_Apoptosis Apoptosis of Tumor Cells Mitotic_Arrest->Tumor_Cell_Apoptosis Therapeutic_Window Wider Therapeutic Window Tumor_Cell_Apoptosis->Therapeutic_Window Reduced_Side_Effects Reduced Side Effects (e.g., Neuropathy) Minimal_Off_Target->Reduced_Side_Effects Reduced_Side_Effects->Therapeutic_Window

Caption: Logical flow from selectivity to therapeutic window.

Conclusion

This compound's profound selectivity for Kinesin Spindle Protein over other mitotic kinesins is a cornerstone of its design as a targeted anti-cancer agent. Quantitative biochemical assays have unequivocally demonstrated this selectivity, with this compound exhibiting potent, low-nanomolar inhibition of KSP while sparing other critical motor proteins. The allosteric mechanism of inhibition, which locks KSP in an inactive state on microtubules, provides a clear molecular basis for its cellular effects. The detailed experimental protocols outlined herein serve as a guide for the continued evaluation of kinesin inhibitors. Ultimately, the high selectivity of this compound translates to a targeted disruption of mitosis in proliferating cancer cells, offering the potential for a wider therapeutic window and a more favorable side-effect profile compared to less specific anti-mitotic agents. This in-depth understanding of this compound's selectivity is invaluable for the ongoing research and development of next-generation kinesin inhibitors for cancer therapy.

References

Ispinesib's Potential in Treating Pediatric Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ispinesib, a selective inhibitor of Kinesin Spindle Protein (KSP), and its potential therapeutic application in the treatment of pediatric solid tumors. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows.

Introduction

Treating pediatric solid tumors remains a significant challenge, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Standard chemotherapies, such as tubulin-targeting agents (e.g., taxanes and vinca alkaloids), are associated with significant toxicities, including peripheral neuropathy.[1] this compound (also known as SB-715992) is a small molecule inhibitor that targets the Kinesin Spindle Protein (KSP), a motor protein essential for mitotic spindle formation.[2] By selectively targeting a protein active only during cell division, this compound offers a potentially more targeted and less toxic approach to cancer therapy.[2][3] This guide reviews the preclinical evidence and clinical evaluation of this compound in pediatric oncology.

Mechanism of Action

This compound is a potent and highly specific allosteric inhibitor of KSP (also known as Eg5 or KIF11).[4][5] KSP is a member of the kinesin-5 superfamily of motor proteins that uses ATP hydrolysis to move along microtubules.[1] Its primary function is to push microtubules apart, driving the separation of centrosomes to establish a bipolar mitotic spindle, a critical step for proper chromosome segregation during mitosis.[6][7]

This compound binds to a specific allosteric pocket on the KSP motor domain, approximately 12 Å away from the ATP-binding site.[1][8] This binding event locks the KSP-ADP complex, preventing the release of ADP.[6][7] Consequently, KSP cannot proceed through its catalytic cycle, and its motor function is inhibited. The failure of centrosome separation results in the formation of characteristic monopolar spindles ("mono-asters"), where chromosomes are arranged around a single spindle pole.[1][4] This aberration triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[5][9]

G cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Prophase Prophase (Duplicated Centrosomes) KSP KSP Motor Protein Prophase->KSP drives separation Prophase_I Prophase (Duplicated Centrosomes) Metaphase Metaphase (Bipolar Spindle) Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase KSP->Metaphase This compound This compound KSP_Inhibited Inhibited KSP This compound->KSP_Inhibited binds & inhibits Monopolar_Spindle Monopolar Spindle (Mitotic Arrest) KSP_Inhibited->Monopolar_Spindle Apoptosis Apoptosis Monopolar_Spindle->Apoptosis Prophase_I->KSP_Inhibited fails to separate

Caption: Mechanism of this compound-induced mitotic arrest.

Preclinical Evaluation in Pediatric Cancers

This compound's activity against pediatric cancers was evaluated by the Pediatric Preclinical Testing Program (PPTP).[4] This program assesses novel agents against a panel of pediatric cancer cell lines and corresponding tumor xenografts.

In Vitro Activity

This compound demonstrated high potency across the PPTP's panel of pediatric cancer cell lines.[4][10]

Metric Value Applicable Cell Lines Reference
Median IC504.1 nMPPTP panel including ALL, Ewing sarcoma, rhabdomyosarcoma, rhabdoid tumor, neuroblastoma, and glioblastoma.[3][4][10]
Concentration Range0.1 nM to 1 µMPPTP in vitro panel testing concentrations.[4][10]
In Vivo Activity

In vivo studies using mouse xenograft models of pediatric solid tumors showed that this compound has significant antitumor activity.[4]

Tumor Type Response Highlights Reference
Overall Solid Tumors Significant tumor growth delay in 88% (23 of 26) of evaluable xenografts.[4][10]
Rhabdoid Tumor Maintained Complete Response (CR) in one xenograft model.[4][10]
Wilms Tumor Maintained Complete Response (CR) in one xenograft model.[4][10]
Ewing Sarcoma Maintained Complete Response (CR) in one xenograft model.[4][10]
Glioblastoma High activity observed in one xenograft model.[4]
Osteosarcoma Unexplained toxicity was observed in mice bearing osteosarcoma xenografts at the 10 mg/kg dose.[4][10]

Activity was measured by time to event (EFS T/C) and objective responses (CR, PR).

Preclinical Experimental Protocols

In Vitro Testing (PPTP) [4][10]

  • Cell Lines: A panel of cell lines representing various pediatric cancers.

  • Drug Concentrations: this compound was tested at concentrations ranging from 0.1 nM to 1 µM.

  • Assay: Cell viability or growth inhibition assays were used to determine the IC50 values.

In Vivo Xenograft Testing (PPTP) [4]

  • Animal Models: Mice (e.g., SCID or athymic nude) bearing subcutaneously implanted pediatric tumor xenografts.

  • Drug Formulation: this compound was dissolved in a solution of Cremophor EL (2% v/v), dimethylacetamide (2% v/v), and acidified water (pH 5).

  • Administration: The drug was administered via intraperitoneal (IP) injection.

  • Dosing Regimen: 10 mg/kg (for solid tumors) or 5 mg/kg (for ALL models) administered every 4 days for 3 doses. The treatment course was repeated starting on day 21.

  • Efficacy Endpoints: Tumor volume was measured to assess tumor growth delay. Objective responses such as partial response (PR) and complete response (CR) were also recorded.

G cluster_0 In Vitro Screening cluster_1 In Vivo Xenograft Studies CellLines Pediatric Cancer Cell Lines (ALL, Ewing, etc.) DrugExposure Expose to this compound (0.1 nM - 1 µM) CellLines->DrugExposure IC50 Determine IC50 Values DrugExposure->IC50 Xenograft Establish Tumor Xenografts in Mice IC50->Xenograft Proceed if potent Treatment Administer this compound (IP, 10 mg/kg, q4d x3) Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Analysis Analyze Efficacy (Tumor Growth Delay, Objective Response) Monitoring->Analysis

Caption: PPTP experimental workflow for this compound.

Clinical Evaluation in Pediatric Patients

Based on promising preclinical data, a Phase I clinical trial of this compound was conducted in pediatric patients with relapsed or refractory solid tumors.[3][11]

Study Design and Objectives

The study (NCT00363272) was a multicenter, dose-escalation trial.[12]

  • Primary Objectives:

    • Determine the Maximum Tolerated Dose (MTD) and the recommended Phase II dose.[12]

    • Describe the toxicity profile of this compound in pediatric patients.[12]

    • Characterize the pharmacokinetics of this compound.[12]

  • Secondary Objective: Preliminarily define the antitumor activity.[12]

Clinical Trial Protocol
  • Patient Population: 24 patients (ages 1-19) with relapsed or refractory solid tumors or lymphoma.[11]

  • Dosing Regimen: this compound was administered as a 1-hour intravenous (IV) infusion on days 1, 8, and 15 of a 28-day cycle.[11][12]

  • Dose Escalation: Cohorts of 3-6 patients were enrolled at escalating dose levels: 5, 7, 9, and 12 mg/m²/dose.[11] The MTD was defined as the dose level below which 2 of 3 or 2 of 6 patients experienced a dose-limiting toxicity (DLT).[12]

G cluster_0 Dose Escalation (3+3 Design) Enroll Enroll Patients (Relapsed/Refractory Solid Tumors) Dose1 Cohort 1 (5 mg/m²) Enroll->Dose1 Dose2 Cohort 2 (7 mg/m²) Dose1->Dose2 If <1/3 DLT Dose3 Cohort 3 (9 mg/m²) Dose2->Dose3 If <1/3 DLT Dose4 Cohort 4 (12 mg/m²) Dose3->Dose4 If <1/3 DLT MTD Determine MTD (9 mg/m²) Dose4->MTD 2/6 DLTs observed RP2D Recommended Phase II Dose (9 mg/m²) MTD->RP2D

Caption: Phase I dose-escalation trial design for this compound.
Clinical Findings

The trial established the safety profile and MTD for this compound in children but showed limited single-agent efficacy.

Parameter Finding Reference
Maximum Tolerated Dose (MTD) 9 mg/m²/dose (weekly x 3, every 28 days).[3][11]
Dose-Limiting Toxicities (DLTs) Neutropenia and hyperbilirubinemia were the primary DLTs observed at the 12 mg/m² dose level.[3][11]
Pharmacokinetics Substantial inter-patient variability. Median terminal half-life was 16 hours; median plasma clearance was 5 L/hr/m².[3][11]
Antitumor Activity No objective responses (CR or PR) were observed. Three patients had stable disease for 4-7 courses (diagnoses: anaplastic astrocytoma, alveolar soft part sarcoma, ependymoblastoma).[11][13]

Conclusion and Future Directions

This compound is a potent KSP inhibitor with a distinct mechanism of action that differentiates it from traditional microtubule-targeting agents. Preclinical studies demonstrated significant in vitro and in vivo activity against a broad range of pediatric solid tumors, including Ewing sarcoma, Wilms tumor, and rhabdoid tumors.[4][10]

However, the subsequent Phase I clinical trial in children with relapsed or refractory solid tumors did not show objective responses, although the drug was generally well-tolerated at the MTD of 9 mg/m²/dose.[3][11] The primary toxicities were manageable myelosuppression and hyperbilirubinemia.[3]

The disconnect between strong preclinical activity and limited clinical efficacy as a single agent suggests several potential paths for future research:

  • Combination Therapies: The cytostatic effect of this compound (mitotic arrest) may be more effectively translated into a cytotoxic outcome when combined with other agents. Investigating combinations with DNA-damaging agents or other cell cycle inhibitors could be a promising strategy.[1][8]

  • Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to KSP inhibition is critical. The expression level of its target, KSP (Eg5), has been associated with prognosis in some adult cancers and could be a predictive marker.[14]

  • Optimized Dosing Schedules: Alternative dosing schedules might improve the therapeutic window and efficacy.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Combination of Ispinesib and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo use of Ispinesib in combination with doxorubicin. This compound (also known as SB-715992) is a potent and selective inhibitor of the kinesin spindle protein (KSP), which is essential for the proper formation of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest and subsequent apoptosis in actively dividing cells.[2] Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][4] The combination of these two agents targets different phases of the cell cycle and distinct molecular pathways, suggesting a potential for synergistic anti-tumor activity.

These protocols are based on preclinical studies and are intended to provide a framework for further research into the efficacy and mechanisms of this combination therapy.

Data Presentation

The following table summarizes the quantitative data on tumor growth inhibition (TGI) from a key preclinical study investigating the combination of this compound and doxorubicin in a breast cancer xenograft model.[5]

Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin in an MCF7 Breast Cancer Xenograft Model

Treatment GroupDosage and ScheduleTumor Growth Inhibition (TGI) (%)Reference
Vehicle Control--[5]
This compound6 mg/kg, i.p., q4d x 367[6]
Doxorubicin2.5 mg/kg, i.v., q4d x 339[6]
This compound + Doxorubicin6 mg/kg this compound (i.p.) + 2.5 mg/kg Doxorubicin (i.v.), q4d x 386[6]

TGI was calculated at the end of the study. The combination therapy resulted in a significant enhancement of anti-tumor activity compared to either agent alone.[6]

Experimental Protocols

This section provides a detailed methodology for an in vivo study evaluating the combination of this compound and doxorubicin in a human breast cancer xenograft model.

Cell Line and Culture
  • Cell Line: MCF7 (human breast adenocarcinoma cell line).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model
  • Animal Strain: Female athymic nude mice (nu/nu) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • Housing: Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation
  • Cell Preparation: MCF7 cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel®.

  • Injection: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[7]

  • Study Initiation: Treatment is initiated when tumors reach a mean volume of 100-150 mm³.

Drug Formulation and Administration
  • This compound Formulation: this compound is formulated in a vehicle of 10% ethanol, 10% Cremophor EL, and 80% Dextrose 5% in water (D5W).[3]

  • Doxorubicin Formulation: Doxorubicin is formulated in 0.9% saline.[3]

  • Dosage and Administration:

    • This compound: Administered intraperitoneally (i.p.) at a dose of 6 mg/kg.[5]

    • Doxorubicin: Administered intravenously (i.v.) at a dose of 2.5 mg/kg.[5]

    • Schedule: Both drugs are administered on a q4d x 3 schedule (one dose every four days for a total of three doses).[5]

    • Injection Volume: The injection volume should be adjusted based on the animal's body weight, typically 100-200 µL.

Endpoint Analysis
  • Tumor Growth: Continue to monitor tumor volume and body weight throughout the study.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Partial and complete tumor regressions can also be recorded.

  • Toxicity Assessment: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and skin condition.

  • Tissue Collection: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizations

Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of action of this compound and Doxorubicin, leading to enhanced apoptosis.

Synergistic_Apoptosis_Pathway This compound This compound KSP Kinesin Spindle Protein (KSP) This compound->KSP inhibits MitoticArrest Mitotic Arrest (Monopolar Spindle) KSP->MitoticArrest leads to SAC Spindle Assembly Checkpoint (SAC) Activation MitoticArrest->SAC Bax Bax Activation SAC->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA intercalates Top2 Topoisomerase II Doxorubicin->Top2 inhibits DNA_Damage DNA Double-Strand Breaks Top2->DNA_Damage causes p53 p53 Activation DNA_Damage->p53 p53->Bax Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic apoptotic signaling of this compound and Doxorubicin.

Experimental Workflow

The following diagram outlines the key steps of the in vivo experimental workflow.

Experimental_Workflow CellCulture 1. MCF7 Cell Culture TumorImplantation 2. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Drug Administration (this compound i.p. & Doxorubicin i.v.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision & Analysis) Monitoring->Endpoint

Caption: In vivo experimental workflow for combination therapy.

References

Application Notes and Protocols for Ispinesib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Ispinesib (also known as SB-715992), a selective inhibitor of Kinesin Spindle Protein (KSP), in mouse xenograft models. The information is compiled from various preclinical studies and is intended to guide the design and execution of in vivo efficacy experiments.

Mechanism of Action

This compound is a potent and specific inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in actively dividing tumor cells.[1][4][5] This targeted mechanism of action makes it a subject of interest in cancer research, as it is less likely to cause peripheral neuropathy compared to tubulin-targeting agents.[1]

Signaling Pathway and Mechanism of Action of this compound

cluster_0 Mitosis Mitosis Mitotic Progression KSP Kinesin Spindle Protein (KSP/Eg5) Mitosis->KSP requires Spindle Bipolar Spindle Formation Spindle->Mitosis enables KSP->Spindle drives Arrest Mitotic Arrest (Monopolar Spindles) KSP->Arrest This compound This compound This compound->KSP inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound action on the Kinesin Spindle Protein (KSP) leading to mitotic arrest.

Quantitative Data Summary: this compound Efficacy in Xenograft Models

The following tables summarize the administration protocols and anti-tumor efficacy of this compound in various mouse xenograft models as reported in the literature.

Table 1: this compound Monotherapy in Breast Cancer Xenograft Models

Cell LineMouse StrainThis compound DoseAdministration RouteDosing ScheduleKey OutcomesReference
MCF7nu/nu10 mg/kgIntraperitoneal (i.p.)q4d x 3Tumor growth inhibition[6][7]
KPL4nu/nu10 mg/kgi.p.q4d x 3Tumor growth inhibition of 97%, 4/10 tumor-free survivors[8][9]
HCC1954nu/nu10 mg/kgi.p.q4d x 3Tumor growth inhibition[6]
MDA-MB-468SCID8 mg/kgi.p.q4d x 3Tumor regression[7]
BT-474SCID8 mg/kgi.p.q4d x 3Tumor growth inhibition[7][8]

Table 2: this compound Monotherapy in Other Solid Tumor Xenograft Models

Cell Line/Tumor TypeMouse StrainThis compound DoseAdministration RouteDosing ScheduleKey OutcomesReference
Colo205 (Colon)Nude4.5 - 15 mg/kgi.p.q4d x 3Complete regressions and tumor growth delay[6][10]
HT-29 (Colon)Nude4.5 - 15 mg/kgi.p.Not specifiedTumor growth inhibition[6]
MIAPaCa2 (Pancreatic)Nude10 mg/kgi.p.Every 4 days for 3 weeksSignificant reduction in tumor volume[11]
Patient-Derived Xenograft (Pancreatic)NSG10 mg/kgi.p.Every 4 daysDramatic reduction in tumor growth[11]
Pediatric Solid TumorsNot specified10 mg/kgi.p.Every 4 days for 3 doses, repeated at day 21Varied responses, significant toxicity observed[10]
Acute Lymphoblastic LeukemiaNot specified5 mg/kgi.p.Every 4 days for 3 doses, repeated at day 21Toxicity precluded analysis in some models[10]

Table 3: this compound in Combination Therapy

Cell LineMouse StrainThis compound Dose & ScheduleCombination Agent & ScheduleKey OutcomesReference
BT-474SCID8 mg/kg i.p. q4d x 3Trastuzumab (10 mg/kg i.p. twice weekly for 4 weeks)Enhanced anti-tumor activity[8][12]
KPL4nu/nu10 mg/kg i.p. q4d x 3Trastuzumab (10 mg/kg i.p. twice weekly for 4 weeks)Enhanced anti-tumor activity[8][12]
MCF7nu/nu6 mg/kg i.p. q4d x 3Doxorubicin (2.5 mg/kg i.v. q4d x 3)Enhanced anti-tumor activity[8][12]
KPL4nu/nu5 mg/kg i.p. q4d x 3Capecitabine (450 mg/kg oral daily for 14 days)Enhanced anti-tumor activity[8][12]

Experimental Protocols

This compound Formulation

Note: The vehicle composition can vary between studies. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

Example Formulation 1:

  • Vehicle: 10% ethanol dissolved in PBS.[11]

  • Preparation: Dissolve this compound in 100% ethanol to create a stock solution. For administration, dilute the stock solution with PBS to achieve the final concentration of 10% ethanol.

Example Formulation 2:

  • Vehicle: 2% v/v Cremophor EL, 2% v/v dimethylacetamide, and acidified water (pH 5).[10]

  • Preparation: This formulation requires careful preparation to ensure proper solubilization and stability. It is recommended to first dissolve this compound in dimethylacetamide, then add Cremophor EL, and finally bring to the final volume with acidified water.

Example Formulation 3:

  • Vehicle: DMSO and corn oil.[6]

  • Preparation: Prepare a high-concentration stock solution of this compound in fresh DMSO. For administration, add the required volume of the DMSO stock to corn oil and mix thoroughly immediately before use. For example, to prepare a 1 mL working solution, add 20 µL of a 200 mg/mL DMSO stock to 980 µL of corn oil.[6]

Xenograft Model Establishment

Materials:

  • Cancer cell line of interest

  • Female immunodeficient mice (e.g., nu/nu, SCID, NSG), 5-8 weeks old[8][11]

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, but recommended for some cell lines)[8]

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Culture the selected cancer cells to the logarithmic growth phase.

  • Harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cells in a solution of PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 10^7 cells in 100 µL).[8]

  • Subcutaneously implant the cell suspension into the flank of the mice.[8]

  • For patient-derived xenografts (PDX), small tumor fragments (e.g., 5 mm in diameter) can be subcutaneously implanted.[11]

  • Monitor the mice regularly for tumor growth.

This compound Administration and Tumor Monitoring

Procedure:

  • Once the tumors reach a measurable volume (e.g., approximately 50-100 mm³), randomize the mice into treatment and control groups.[11]

  • Prepare the this compound formulation immediately before use.

  • Administer this compound via intraperitoneal (i.p.) injection according to the predetermined dose and schedule (e.g., 10 mg/kg, every 4 days for 3 doses).[8][11]

  • The control group should receive the vehicle solution following the same schedule.

  • Measure tumor volumes every 4 days using calipers and calculate the volume using the formula: Volume = 1/2 × (length × width²).[11]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow for a Typical this compound Xenograft Study

cluster_1 Experimental Workflow Start Start CellCulture Cell Culture/ Tumor Fragment Prep Start->CellCulture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment This compound/Vehicle Administration (e.g., i.p. q4d x 3) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (e.g., every 4 days) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse xenograft model.

Important Considerations

  • Toxicity: this compound can cause significant toxicity in mice, particularly at higher doses.[10] Close monitoring of animal health, including body weight, is crucial. Dose adjustments may be necessary depending on the mouse strain and tumor model.

  • Mouse Strain: The choice of immunodeficient mouse strain (e.g., nude, SCID, NSG) can influence tumor take rate and growth characteristics. Some studies have noted different maximum tolerated doses (MTD) between strains.[7][8]

  • Tumor Model: The sensitivity to this compound can vary significantly between different cancer cell lines and tumor types.[6]

  • Combination Therapy: this compound has shown enhanced anti-tumor activity when combined with other approved cancer therapies.[8][12] When designing combination studies, it is important to consider the timing and sequence of drug administration.

References

Application Notes and Protocols for Assessing Ispinesib-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the effects of Ispinesib, a potent and selective inhibitor of Kinesin Spindle Protein (KSP/Eg5), on mitotic arrest. The protocols outlined below are essential for characterizing the cellular response to this compound treatment and quantifying its anti-mitotic activity.

Introduction

This compound is a small molecule inhibitor that targets the KSP motor protein, which is crucial for the separation of spindle poles during mitosis.[1] Inhibition of KSP leads to the formation of characteristic monoastral spindles, triggering the spindle assembly checkpoint and causing cells to arrest in mitosis.[1][2] This ultimately results in apoptotic cell death in many cancer cell lines, making KSP an attractive target for cancer therapy.[2] Accurate assessment of this compound-induced mitotic arrest is critical for preclinical and clinical development. This document details key experimental procedures for this purpose.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
Colo205Colon Cancer1.2 - 9.5
Colo201Colon Cancer1.2 - 9.5
HT-29Colon Cancer1.2 - 9.5
M5076Sarcoma1.2 - 9.5
Madison-109Lung Carcinoma1.2 - 9.5
MX-1Breast Cancer1.2 - 9.5
PC-3Prostate Cancer~15-30Induces apoptosis and regulates expression of cell cycle and proliferation genes.
MDA-MB-468Breast Cancer19Triple-negative breast cancer cell line.
BT-474Breast Cancer45HER2-positive breast cancer cell line.
Pediatric CancersVariousMedian: 4.1Highly potent against a panel of pediatric cancer cell lines.[3]
Table 2: Quantitative Assessment of Mitotic Arrest Following this compound Treatment
Cell LineTreatmentMitotic Index (%)Monoastral Spindles (%)Key Findings
SCC253.75 nM this compoundIncreased significantly compared to controlNot specifiedThis compound significantly increases the duration of mitosis.[4]
MDA-MB-468150 nM this compoundMaximal accumulation of mitotic cells at 16 hoursNot specifiedHigher proportion of apoptotic cells (sub-G1) compared to less sensitive lines.[5]
BT-474150 nM this compoundMaximal accumulation of mitotic cells at 48 hoursNot specifiedLess sensitive to this compound-induced apoptosis.[5]
SKOV320 nM this compoundMitotic arrest observedDemonstrated unseparated centrosomes and monopolar spindles[1]
MM.1SFilanesib (another KSPi)Increased percentage of cells in mitosis~90% of mitotic cellsProvides a reference for the expected phenotype with KSP inhibitors.[6]

Signaling Pathway and Experimental Workflows

Ispinesib_Mechanism_of_Action This compound Mechanism of Action This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibits Monoastral_Spindle Monoastral Spindle Formation This compound->Monoastral_Spindle Leads to Microtubule_Sliding Microtubule Cross-linking and Sliding KSP->Microtubule_Sliding Mediates Spindle_Pole_Separation Spindle Pole Separation Microtubule_Sliding->Spindle_Pole_Separation Bipolar_Spindle Bipolar Spindle Formation Spindle_Pole_Separation->Bipolar_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Monoastral_Spindle->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Can lead to

Caption: this compound inhibits KSP, leading to monoastral spindle formation and mitotic arrest.

Immunofluorescence_Workflow Immunofluorescence Workflow for Mitotic Spindle Analysis cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture cells on coverslips Treatment 2. Treat with this compound Cell_Culture->Treatment Fixation 3. Fix with 4% PFA or cold Methanol Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking 5. Block with 10% Normal Goat Serum Permeabilization->Blocking Primary_Ab 6. Incubate with primary antibody (e.g., anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain 8. Counterstain DNA with DAPI Secondary_Ab->Counterstain Mounting 9. Mount coverslips Counterstain->Mounting Imaging 10. Image with fluorescence microscope Mounting->Imaging Quantification 11. Quantify monoastral spindles Imaging->Quantification

Caption: Workflow for visualizing mitotic spindles using immunofluorescence.

Flow_Cytometry_Workflow Flow Cytometry Workflow for Cell Cycle Analysis cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture and treat cells with this compound Harvest 2. Harvest and wash cells with PBS Cell_Culture->Harvest Fixation 3. Fix cells in ice-cold 70% ethanol Harvest->Fixation Wash 4. Wash to remove ethanol Fixation->Wash RNase 5. Treat with RNase A Wash->RNase PI_Stain 6. Stain with Propidium Iodide (PI) RNase->PI_Stain Acquisition 7. Acquire data on flow cytometer PI_Stain->Acquisition Analysis 8. Analyze cell cycle distribution (G1, S, G2/M phases) Acquisition->Analysis

References

Application Notes and Protocols: Ispinesib in Combination with Radiotherapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of Ispinesib, a Kinesin Spindle Protein (KIF11) inhibitor, and radiotherapy for the treatment of glioblastoma (GBM). The information is compiled from preclinical studies to guide further research and development in this promising therapeutic area.

Introduction

Glioblastoma is a highly aggressive and radioresistant primary brain tumor with a poor prognosis.[1][2][3] Standard treatments, including surgery, radiotherapy, and chemotherapy, have limited efficacy.[1][2][3] A key mechanism of radioresistance in cancer cells is their ability to repair DNA damage induced by radiation. The sensitivity of cells to radiation is cell cycle-dependent, with cells in the G2/M phase (mitosis) being the most radiosensitive.[4]

This compound is a small molecule inhibitor of KIF11, a motor protein essential for the formation of the bipolar mitotic spindle and proper chromosome segregation during mitosis.[5][6] Inhibition of KIF11 by this compound leads to mitotic arrest, causing cells to accumulate in the G2/M phase.[6][7] This targeted cell cycle arrest presents a strategic opportunity to enhance the efficacy of radiotherapy. By synchronizing glioblastoma cells in their most radiosensitive phase, the combination of this compound and radiotherapy has been shown to significantly increase tumor cell death and improve survival in preclinical models.[1][2][3]

Mechanism of Action: KIF11 Inhibition and Radiosensitization

This compound targets KIF11, a member of the kinesin superfamily of motor proteins.[2] KIF11 plays a critical role in establishing and maintaining the bipolar spindle during mitosis.[3] By inhibiting the ATPase activity of KIF11, this compound prevents the proper separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[6] This arrest in the G2/M phase of the cell cycle makes the cancer cells more susceptible to the cytotoxic effects of ionizing radiation.[4] The increased radiosensitivity is attributed to the inability of the mitotically arrested cells to repair radiation-induced DNA damage effectively before undergoing apoptosis.[1]

cluster_0 This compound Treatment cluster_1 Cellular Processes cluster_2 Combination Therapy cluster_3 Therapeutic Outcome This compound This compound KIF11 KIF11 Inhibition This compound->KIF11 Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) KIF11->Mitotic_Arrest Leads to Bipolar_Spindle Bipolar Spindle Formation Mitotic_Arrest->Bipolar_Spindle Prevents Radiosensitization Increased Radiosensitization Mitotic_Arrest->Radiosensitization Enhances Radiotherapy Radiotherapy DNA_Damage DNA Damage Radiotherapy->DNA_Damage Induces Apoptosis Increased Apoptosis Radiosensitization->Apoptosis Survival Increased Survival Apoptosis->Survival start Start: Plate GBM cells treat Treat with this compound or Vehicle (24h) start->treat irradiate Irradiate cells (0-8 Gy) treat->irradiate incubate Incubate for colony formation (10-14 days) irradiate->incubate fix_stain Fix and stain colonies incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Analyze data and calculate survival fraction count->analyze end End analyze->end start Start: Intracranial injection of GBM cells tumor_growth Monitor tumor growth (e.g., bioluminescence) start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: - Vehicle - this compound - Irradiation - this compound + IR randomize->treat monitor Monitor survival and neurological symptoms treat->monitor endpoint Endpoint: Euthanize at predefined criteria monitor->endpoint analyze Analyze survival data (Kaplan-Meier) endpoint->analyze end End analyze->end

References

Experimental Design for Ispinesib Sensitivity Studies in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (SB-715992) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during mitosis.[3] By allosterically inhibiting KSP's ATPase activity, this compound prevents centrosome separation, leading to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in actively dividing cancer cells.[1][4][5] This targeted mechanism of action makes this compound a compelling candidate for cancer therapy, as it selectively affects proliferating cells while sparing non-dividing cells, potentially reducing the neurotoxicity often associated with tubulin-targeting agents.[6]

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the sensitivity of various cancer cell lines to this compound. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric pocket on the KSP motor domain, distinct from the ATP-binding site.[4] This binding locks the motor protein in an ADP-bound state, preventing its release from the microtubule and inhibiting its motor function.[1][7] The downstream consequence of KSP inhibition is the failure of centrosome separation during prophase, resulting in the formation of a "monoastral" spindle where all chromosomes are arranged around a single spindle pole. This aberrant mitotic state activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. If the cell is unable to resolve this mitotic arrest, it will ultimately undergo apoptosis.

Ispinesib_Signaling_Pathway This compound Signaling Pathway This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibition Centrosome Centrosome Separation KSP->Centrosome Drives Monopolar_Spindle Monopolar Spindle Formation KSP->Monopolar_Spindle Leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

A simplified diagram of the this compound signaling pathway.

Data Presentation: Summary of this compound Activity in Cancer Cell Lines

The following tables summarize the reported in vitro activity of this compound across a range of cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and designing dose-response experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Colo205Colon Cancer1.2[1]
Colo201Colon Cancer1.2 - 9.5[1]
HT-29Colon Cancer1.2 - 9.5[1]
M5076Sarcoma1.2 - 9.5[1]
Madison-109Lung Carcinoma1.2 - 9.5[1]
MX-1Breast Cancer1.2 - 9.5[1]
PC-3Prostate Cancer-[1]
MDA-MB-468Breast Cancer19[8]
BT-474Breast Cancer45[8]
MCF-7Breast Cancer-[1]
HCC1954Breast Cancer-[1]
KPL4Breast Cancer-[1]
SKOV3Ovarian Cancer-[6]
SCC25Oral Cancer3.4 ± 0.5[9]
SCC09Oral Cancer58.9 ± 3.2[9]
CHLA-06Atypical Teratoid Rhabdoid Tumor4.69[10]
BT-37Atypical Teratoid Rhabdoid Tumor10[10]

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values presented here are for comparative purposes.

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest
Cell LineThis compound Concentration (nM)Time (hours)% Apoptotic Cells (Annexin V+)% Cells in G2/M PhaseReference
MDA-MB-4681504835 (sub-G1)Increased[11]
BT-4741504813.6 (sub-G1)Increased[11]
BT-371024Increased-[10]
BT-371048Increased-[10]
CHLA-064.648Increased-[10]
CHLA-064.672Increased-[10]
Medulloblastoma (p53-wildtype)--Predominantly ApoptosisG2/M Arrest[12]
Medulloblastoma (p53-mutant)--Predominantly NecrosisG2/M Arrest[12]
SCC251.875242.68 ± 0.4828.31 ± 4.57[9]

Experimental Protocols

A standardized workflow is crucial for obtaining reliable and comparable data. The following diagram outlines a typical experimental workflow for assessing this compound sensitivity.

Experimental_Workflow Experimental Workflow for this compound Sensitivity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Cell_Culture Cell Line Seeding Drug_Treatment This compound Titration Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Data_Compilation Data Compilation & Statistical Analysis Apoptosis_Assay->Data_Compilation Cell_Cycle_Assay->Data_Compilation Western_Blot->Data_Compilation Conclusion Conclusion on Sensitivity Profile Data_Compilation->Conclusion

A typical workflow for assessing this compound sensitivity.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound at desired concentrations and time points

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 4: Western Blot Analysis for KSP and Phospho-Histone H3

This protocol is used to assess the expression levels of total KSP and the mitotic marker phospho-histone H3 (Ser10).

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-KSP/Eg5 (e.g., Cell Signaling Technology #7625)

    • Rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. An increase in phospho-histone H3 (Ser10) is indicative of mitotic arrest.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for investigating the sensitivity of cancer cell lines to this compound. By systematically evaluating cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential of this KSP inhibitor in various cancer contexts. The provided quantitative data and diagrams serve as a valuable resource for planning and interpreting these studies.

References

Application Notes and Protocols for Ispinesib in Preclinical Pediatric Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the preclinical use of Ispinesib (also known as SB-715992), a potent inhibitor of Kinesin Spindle Protein (KSP), in various pediatric tumor models. The information is compiled from studies conducted by the Pediatric Preclinical Testing Program (PPTP), offering insights into effective dosages, administration protocols, and expected outcomes.

Quantitative Data Summary

The following tables summarize the in vivo dosages and efficacy of this compound in preclinical models of pediatric solid tumors and acute lymphoblastic leukemia (ALL).

Table 1: this compound Dosage and Administration in Pediatric Tumor Xenograft Models

ParameterSolid Tumor ModelsAcute Lymphoblastic Leukemia (ALL) Models
Dosage 10 mg/kg5 mg/kg
Administration Route Intraperitoneal (IP)Intraperitoneal (IP)
Dosing Schedule Every 4 days for 3 dosesEvery 4 days for 3 doses
Treatment Course Repeated at day 21Repeated at day 21
Vehicle 2% v/v Cremophor EL, 2% v/v Dimethylacetamide, Acidified Water (pH 5)2% v/v Cremophor EL, 2% v/v Dimethylacetamide, Acidified Water (pH 5)

Table 2: Summary of this compound Efficacy in Pediatric Preclinical Testing Program (PPTP) In Vivo Models

Tumor TypeEfficacy MeasureResults
Solid Tumors (evaluable xenografts) Tumor Growth DelaySignificant delay in 88% (23 out of 26) of models.[1]
Objective ResponseMaintained complete responses observed in rhabdoid tumor, Wilms tumor, and Ewing sarcoma xenografts.[1]
Toxicity at 10 mg/kgExceeded Maximum Tolerated Dose (MTD) in 12 of 40 non-osteosarcoma xenografts. Unexplained toxicity in mice with osteosarcoma xenografts.[1]
Acute Lymphoblastic Leukemia (ALL) Objective Response2 complete responses and 2 partial responses among 6 evaluable xenografts.[1]

Signaling Pathway and Mechanism of Action

This compound is a highly specific inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[2] KSP is a motor protein that plays a crucial role during mitosis by establishing and maintaining the bipolar spindle, which is essential for proper chromosome segregation.[2][3] Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][4] The cell cycle-dependent activity of KSP is regulated by phosphorylation, notably by the p34cdc2 protein kinase.[2]

Ispinesib_Mechanism_of_Action cluster_mitosis Mitosis cluster_spindle_formation Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Microtubule_Sliding Microtubule Sliding Centrosome_Separation->Microtubule_Sliding Bipolar_Spindle Bipolar Spindle Microtubule_Sliding->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest (Monopolar Spindle) Microtubule_Sliding->Mitotic_Arrest inhibition leads to Bipolar_Spindle->Metaphase KSP_Eg5 KSP (Eg5) KSP_Eg5->Centrosome_Separation drives This compound This compound This compound->KSP_Eg5 inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1. Mechanism of action of this compound targeting KSP (Eg5) in mitosis.

Experimental Protocols

The following protocols are based on the methodologies reported by the Pediatric Preclinical Testing Program for the evaluation of this compound.

This compound Formulation

Materials:

  • This compound (SB-715992)

  • Cremophor EL

  • Dimethylacetamide (DMA)

  • Sterile water for injection

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile vials and syringes

Procedure:

  • Prepare a stock solution of this compound.

  • In a sterile vial, prepare the vehicle solution consisting of 2% (v/v) Cremophor EL and 2% (v/v) Dimethylacetamide in sterile water.

  • Add the required amount of this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a mouse receiving a 0.2 mL injection volume, the final concentration would be 1 mg/mL).

  • Adjust the pH of the final solution to 5.0 using HCl or NaOH as needed.

  • Vortex the solution until the this compound is completely dissolved and the solution is clear.

  • The formulation should be prepared fresh for each set of injections.

In Vivo Xenograft Studies

Animal Models:

  • Immunodeficient mice (e.g., athymic nude or SCID) are suitable for establishing subcutaneous xenografts of human pediatric tumor cell lines or patient-derived xenografts (PDXs).

Tumor Implantation (Subcutaneous):

  • Culture pediatric tumor cells in appropriate media until they reach the logarithmic growth phase.

  • Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject the appropriate number of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL) subcutaneously into the flank of the mice. For some cell lines, co-injection with Matrigel may improve tumor take rates.

Treatment and Monitoring:

  • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound or vehicle control via intraperitoneal (IP) injection according to the specified dosage and schedule.

  • Monitor tumor growth by measuring the length and width of the tumor with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal health and body weight regularly to assess toxicity. Signs of toxicity may include significant weight loss, lethargy, ruffled fur, or other clinical signs of distress.

Efficacy Evaluation:

  • Tumor Growth Delay (TGD): This is a primary endpoint for assessing efficacy. TGD is the difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.

  • Objective Responses:

    • Maintained Complete Response (CR): Disappearance of the tumor with no regrowth for a specified period.

    • Partial Response (PR): A significant reduction in tumor volume (e.g., ≥50%) from baseline.

    • Stable Disease (SD): No significant change in tumor volume.

    • Progressive Disease (PD): Significant growth of the tumor.

Experimental_Workflow Cell_Culture Pediatric Tumor Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment This compound/Vehicle Administration (IP, q4d x 3, repeat d21) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2x/week) Treatment->Monitoring Endpoint Efficacy & Toxicity Evaluation (TGD, OR, Toxicity) Monitoring->Endpoint

Figure 2. General experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound has demonstrated significant preclinical activity across a range of pediatric tumor models. The provided dosages and protocols, derived from the extensive studies by the PPTP, serve as a valuable starting point for further investigation into the therapeutic potential of this KSP inhibitor in pediatric oncology. Researchers should carefully consider the potential for toxicity at higher doses and tailor their experimental designs to include robust monitoring for adverse effects.

References

Application Note & Protocol: Evaluating the Pro-Apoptotic Effects of Ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ispinesib (also known as SB-715992) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also referred to as Eg5.[1][2][3][4][5][6][7][8][9][10][11] KSP is a motor protein crucial for the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[6][8][10][11][12] By allosterically inhibiting the ATPase activity of KSP, this compound disrupts spindle formation, leading to the assembly of monopolar spindles.[6][8][10][11][12] This disruption triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest that ultimately culminates in apoptotic cell death.[1][3][4][9][11][13]

The induction of apoptosis is a key mechanism of action for many anticancer agents, and therefore, the accurate evaluation of apoptosis markers is critical in the preclinical assessment of drugs like this compound. This document provides detailed protocols for assessing the effects of this compound on key apoptosis markers in cancer cell lines.

Key Apoptosis Markers Modulated by this compound

Several key markers are modulated following treatment with this compound, indicating the induction of apoptosis:

  • Executioner Caspase Activation: Increased levels of cleaved caspase-3, a central executioner caspase, are a hallmark of apoptosis.[1][13][14][15]

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases, and its cleavage is a well-established marker of apoptosis.[1][13]

  • Phosphatidylserine Externalization: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[13]

  • Regulation of Bcl-2 Family Proteins: this compound treatment can alter the balance of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-xL) proteins.[3][7][15]

  • DNA Fragmentation: The fragmentation of nuclear DNA is a later event in apoptosis, detectable by an increase in the sub-G1 cell population during cell cycle analysis or through a TUNEL assay.[15][16]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described protocols, illustrating the pro-apoptotic effect of this compound on a cancer cell line.

Table 1: Western Blot Analysis of Apoptosis Markers

TreatmentRelative Cleaved Caspase-3 Expression (Fold Change)Relative Cleaved PARP Expression (Fold Change)
Vehicle Control1.01.0
This compound (10 nM)4.23.8
This compound (50 nM)8.57.9

Table 2: Flow Cytometry Analysis of Apoptosis

TreatmentEarly Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Vehicle Control2.11.5
This compound (10 nM)15.85.3
This compound (50 nM)35.212.7

Table 3: Caspase-3/7 Activity Assay

TreatmentCaspase-3/7 Activity (Relative Fluorescence Units)
Vehicle Control10,500
This compound (10 nM)48,200
This compound (50 nM)95,600

Experimental Protocols

Protocol 1: Western Blotting for Cleaved Caspase-3 and Cleaved PARP

This protocol details the detection of key apoptosis markers by Western blotting.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Protocol 2: Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the quantification of early and late apoptotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-Glo® 3/7 Assay

This protocol provides a quantitative measure of caspase-3 and -7 activities.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Assay Setup: Culture and treat cells in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Ispinesib_Apoptosis_Pathway This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibition MitoticSpindle Bipolar Mitotic Spindle Formation KSP->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis CaspaseCascade Caspase Cascade Activation (Caspase-3, -7) Apoptosis->CaspaseCascade PARP_Cleavage PARP Cleavage CaspaseCascade->PARP_Cleavage DNA_Fragmentation DNA Fragmentation CaspaseCascade->DNA_Fragmentation

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Evaluation cluster_analysis Data Analysis CellCulture 1. Seed and Culture Cells Treatment 2. Treat with this compound or Vehicle CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest WesternBlot Western Blot (Cleaved Caspase-3, Cleaved PARP) Harvest->WesternBlot FlowCytometry Flow Cytometry (Annexin V/PI) Harvest->FlowCytometry CaspaseAssay Caspase Activity Assay (Caspase-3/7) Harvest->CaspaseAssay Quantification 4. Data Quantification and Analysis WesternBlot->Quantification FlowCytometry->Quantification CaspaseAssay->Quantification

Caption: Experimental workflow for evaluating apoptosis.

Flow_Cytometry_Gating Q1 Q1 PI Positive Necrotic Q2 Q2 Annexin V & PI Positive Late Apoptotic/Necrotic Q3 Q3 Annexin V & PI Negative Live Q4 Q4 Annexin V Positive Early Apoptotic X_axis Annexin V Staining -> Y_axis PI Staining ->

Caption: Gating strategy for Annexin V/PI flow cytometry.

References

Ispinesib and Trastuzumab Combination Therapy: Application Notes and Protocols for Preclinical Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of ispinesib in combination with trastuzumab for the treatment of HER2-positive breast cancer. This compound (SB-715992) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle and proper cell division.[1][2] Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the extracellular domain of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers.[3][4][5] The combination of these two agents presents a promising therapeutic strategy, targeting both cell cycle progression and key oncogenic signaling pathways.

The rationale for this combination lies in their distinct and complementary mechanisms of action. This compound induces mitotic arrest and apoptosis in rapidly dividing cancer cells by disrupting spindle formation.[6][7][8][9] Trastuzumab blocks HER2-mediated signaling pathways, leading to a reduction in cell proliferation and survival, and can also mediate antibody-dependent cellular cytotoxicity (ADCC).[3][4] Preclinical studies have demonstrated that this compound can enhance the antitumor activity of trastuzumab in HER2-positive breast cancer models.[10]

These notes provide a summary of the available preclinical data and detailed protocols for in vivo xenograft studies to facilitate further research into this promising combination therapy.

Data Presentation

In Vivo Efficacy of this compound and Trastuzumab Combination Therapy

The synergistic antitumor activity of this compound and trastuzumab has been evaluated in HER2-positive breast cancer xenograft models. The following tables summarize the key findings from these studies.

Table 1: Antitumor Activity in BT-474 Human Breast Cancer Xenograft Model [11]

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Number of Cured Mice*
This compound8 mg/kg, i.p., q4d x 3610/8
Trastuzumab10 mg/kg, i.p., 2x/week for 4 weeks884/10
This compound + Trastuzumab This compound: 8 mg/kg, i.p., q4d x 3; Trastuzumab: 10 mg/kg, i.p., 2x/week for 4 weeks 99 7/8

*Cured mice were defined as tumor-free at the end of the study.

Table 2: Antitumor Activity in KPL-4 Human Breast Cancer Xenograft Model [11]

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Number of Tumor-Free Survivors*
This compound10 mg/kg, i.p., q4d x 3--
Trastuzumab10 mg/kg, i.p., 2x/week for 4 weeks--
This compound + Trastuzumab This compound: 10 mg/kg, i.p., q4d x 3; Trastuzumab: 10 mg/kg, i.p., 2x/week for 4 weeks 97 4/10

*Tumor-free survivors were defined as mice without palpable tumors at the conclusion of the experiment. Note: TGI data for single agents in the KPL-4 model was not explicitly provided in the source material.

Experimental Protocols

In Vivo Breast Cancer Xenograft Studies

This protocol outlines the methodology for evaluating the efficacy of this compound and trastuzumab combination therapy in HER2-positive breast cancer xenograft models.

1. Cell Lines:

  • BT-474: Human breast ductal carcinoma, HER2-positive, ER-positive.

  • KPL-4: Human breast cancer, HER2-positive, derived from metastatic pleural effusion.

2. Animal Models:

  • Fox Chase SCID® Mice (for BT-474): Female, 6-8 weeks old. These mice are suitable for the growth of estrogen-dependent tumors.

  • Nu/Nu Mice (for KPL-4): Female, 6-8 weeks old.

3. Tumor Implantation:

  • Harvest cultured BT-474 or KPL-4 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • For BT-474 xenografts, supplement mice with a 17β-estradiol pellet (0.72 mg, 60-day release) implanted subcutaneously one day prior to tumor cell injection to support tumor growth.[12]

  • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Initiate treatment when tumors reach a mean volume of 150-200 mm³.

4. Formulation and Administration of Agents:

  • This compound (SB-715992): Formulate in a vehicle suitable for intraperitoneal (i.p.) injection, such as sterile saline or a buffered solution.

  • Trastuzumab (Herceptin®): Reconstitute and dilute in sterile saline for i.p. injection.

5. Treatment Regimen:

  • Randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound monotherapy

    • Trastuzumab monotherapy

    • This compound and Trastuzumab combination therapy

  • Dosing for BT-474 model: [9][11]

    • This compound: 8 mg/kg, i.p., every 4 days for 3 doses (q4d x 3).

    • Trastuzumab: 10 mg/kg, i.p., twice weekly for 4 weeks.

  • Dosing for KPL-4 model: [9][11]

    • This compound: 10 mg/kg, i.p., every 4 days for 3 doses (q4d x 3).

    • Trastuzumab: 10 mg/kg, i.p., twice weekly for 4 weeks.

  • Monitor animal body weight and general health status throughout the study.

6. Efficacy Evaluation:

  • Measure tumor volumes twice weekly.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Record the number of partial and complete tumor regressions.

  • Record the number of tumor-free survivors at the end of the study.

7. Pharmacodynamic Analysis (Optional):

  • At specified time points after treatment, tumors can be excised for analysis of biomarkers.

  • Immunohistochemistry (IHC): Analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the HER2 signaling pathway (e.g., HER2, AKT, ERK) and markers of mitotic arrest (e.g., Cyclin B1, Phospho-Histone H3).

Visualizations

Signaling Pathways and Experimental Workflow

Ispinesib_Trastuzumab_Mechanism cluster_this compound This compound Action cluster_Trastuzumab Trastuzumab Action cluster_CombinedEffect Combined Antitumor Effect This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibits Spindle Bipolar Spindle Formation KSP->Spindle Required for MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Disruption leads to Apoptosis_I Apoptosis MitoticArrest->Apoptosis_I TumorGrowth Tumor Growth Inhibition Apoptosis_I->TumorGrowth Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 Binds to ADCC ADCC Trastuzumab->ADCC Mediates HER2_dimer HER2 Dimerization & Activation HER2->HER2_dimer Inhibits PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes RAS_MAPK->Proliferation Promotes Proliferation->TumorGrowth Inhibition of ADCC->TumorGrowth

Caption: Combined mechanism of action of this compound and Trastuzumab.

Xenograft_Workflow cluster_treatment Treatment Phase start HER2+ Breast Cancer Cell Culture (BT-474 / KPL-4) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth to ~150-200 mm³ implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize control Vehicle Control randomize->control This compound This compound randomize->this compound trastuzumab Trastuzumab randomize->trastuzumab combination This compound + Trastuzumab randomize->combination monitor Monitor Tumor Volume & Body Weight control->monitor This compound->monitor trastuzumab->monitor combination->monitor endpoint End of Study Endpoint monitor->endpoint analysis Data Analysis: - TGI - Regressions - Survival endpoint->analysis

Caption: Experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Measuring Pharmacodynamic Markers of Ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispinesib (also known as SB-715992) is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein that plays a crucial role in the formation of the bipolar mitotic spindle, a necessary structure for proper chromosome segregation during cell division.[4][5] By binding to an allosteric pocket on KSP, this compound locks the protein in an ADP-bound state, inhibiting its motor activity.[3][4][5] This disruption of spindle formation leads to a halt in the cell cycle during mitosis, a phenomenon known as mitotic arrest.[1][4][6] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in actively dividing cancer cells.[1][2][4]

The targeted mechanism of action of this compound, specifically affecting dividing cells, makes it a promising anti-cancer therapeutic. A key advantage over traditional anti-mitotic agents like taxanes and vinca alkaloids is its reduced potential for neurotoxicity, as KSP is not involved in neuronal transport.[2]

Accurate measurement of the pharmacodynamic (PD) effects of this compound is critical for preclinical and clinical development. These measurements provide evidence of target engagement and the biological response to the drug, helping to determine optimal dosing and scheduling. This document provides detailed protocols for the key assays used to measure the pharmacodynamic markers of this compound activity.

Key Pharmacodynamic Markers and Measurement Techniques

The primary pharmacodynamic effect of this compound is the induction of mitotic arrest, which is followed by apoptosis. A variety of markers and techniques can be employed to quantify these effects.

Pharmacodynamic EffectMarkerPrimary Measurement Technique(s)
Mitotic Arrest Phospho-histone H3 (Ser10) (PHH3)Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry
G2/M Phase Cell AccumulationFlow Cytometry (DNA content analysis)
Cyclin B1 AccumulationWestern Blot, In-Cell ELISA
Apoptosis Cleaved Caspase-3Immunohistochemistry (IHC), Immunofluorescence (IF)
Annexin V StainingFlow Cytometry
Sub-G1 DNA ContentFlow Cytometry (DNA content analysis)

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound, leading to mitotic arrest and apoptosis.

Ispinesib_Pathway This compound Signaling Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Mitotic Arrest Mitotic Arrest Metaphase->Mitotic Arrest Leads to Telophase Telophase This compound This compound KSP (Eg5) KSP (Eg5) This compound->KSP (Eg5) Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Disrupted by this compound KSP (Eg5)->Bipolar Spindle Formation Required for Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: this compound inhibits KSP, leading to mitotic arrest and apoptosis.

General Experimental Workflow for PD Marker Analysis

This diagram outlines a typical workflow for assessing the pharmacodynamic effects of this compound in preclinical models.

PD_Workflow PD Marker Analysis Workflow Cell Culture / Animal Model Cell Culture / Animal Model This compound Treatment This compound Treatment Cell Culture / Animal Model->this compound Treatment Sample Collection (Cells/Tissues) Sample Collection (Cells/Tissues) This compound Treatment->Sample Collection (Cells/Tissues) Sample Processing Sample Processing Sample Collection (Cells/Tissues)->Sample Processing IHC/IF Staining IHC/IF Staining Sample Processing->IHC/IF Staining Flow Cytometry Flow Cytometry Sample Processing->Flow Cytometry Western Blot / ELISA Western Blot / ELISA Sample Processing->Western Blot / ELISA Data Acquisition Data Acquisition IHC/IF Staining->Data Acquisition Flow Cytometry->Data Acquisition Western Blot / ELISA->Data Acquisition Data Analysis & Quantification Data Analysis & Quantification Data Acquisition->Data Analysis & Quantification

Caption: General workflow for PD marker analysis after this compound treatment.

Detailed Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Staining for Phospho-Histone H3 (PHH3)

This protocol is for the detection of the mitotic marker PHH3 (Ser10) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Peroxidase block (e.g., 3% hydrogen peroxide)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate sections with peroxidase block for 10 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PHH3 antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with wash buffer.

    • Incubate with ABC reagent for 30 minutes at room temperature.

  • Detection:

    • Rinse slides with wash buffer.

    • Incubate with DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water or a bluing solution.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Data Analysis:

  • PHH3-positive cells will exhibit brown nuclear staining.

  • Quantify the percentage of PHH3-positive tumor cells by counting at least 500 cells in multiple high-power fields. The result is expressed as the Mitotic Index (%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) to stain DNA for cell cycle analysis in cultured cells.[7]

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells (both adherent and floating) by trypsinization.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.

    • Decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).

    • Collect at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.

  • The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • An increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.[8]

Protocol 3: In-Cell ELISA for Cyclin B1

This protocol provides a method for the quantitative measurement of Cyclin B1 protein levels in cultured cells using an in-cell ELISA format.[9][10]

Materials:

  • 96-well clear-bottom black plate

  • Cultured cells

  • This compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-Cyclin B1

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Fluorogenic HRP substrate (e.g., QuantaBlu)

  • Janus Green stain (for cell normalization)

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a density that will result in ~80% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time.

  • Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash wells twice with PBS.

    • Add permeabilization buffer and incubate for 20 minutes.

  • Blocking:

    • Wash wells twice with PBS.

    • Add blocking buffer and incubate for 1.5 hours at room temperature.

  • Antibody Incubation:

    • Remove blocking buffer and add the primary anti-Cyclin B1 antibody diluted in blocking buffer.

    • Incubate overnight at 4°C.

    • Wash wells three times with PBS containing 0.05% Tween-20.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash wells five times with PBS containing 0.05% Tween-20.

    • Prepare the fluorogenic HRP substrate according to the manufacturer's instructions.

    • Add the substrate to each well and incubate in the dark for 15-30 minutes.

    • Measure the fluorescence on a plate reader.

  • Cell Number Normalization:

    • After reading the fluorescence, wash the wells with deionized water.

    • Add Janus Green stain to each well and incubate for 5 minutes.

    • Wash the plate with deionized water until the excess stain is removed.

    • Add 0.5 M HCl to each well to elute the stain and read the absorbance at 595 nm.

Data Analysis:

  • Divide the fluorescence reading for Cyclin B1 by the absorbance reading for Janus Green for each well to normalize for cell number.

  • Plot the normalized Cyclin B1 levels against the this compound concentration. An increase in Cyclin B1 levels indicates mitotic arrest.[11][12]

Data Presentation

Table 1: Example Data from Cell Cycle Analysis after this compound Treatment
TreatmentConcentration (nM)% G0/G1% S% G2/M
Vehicle Control055.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound1020.1 ± 2.415.5 ± 1.964.4 ± 4.2
This compound5010.5 ± 1.58.2 ± 1.181.3 ± 3.7

Data are presented as mean ± standard deviation.

Table 2: Example Data from PHH3 IHC Staining in Xenograft Tumors
Treatment GroupDose (mg/kg)Mitotic Index (% PHH3+ Cells)Fold Change vs. Control
Vehicle Control02.5 ± 0.81.0
This compound1015.8 ± 3.56.3
This compound2028.2 ± 5.111.3

Data are presented as mean ± standard deviation.

These application notes and protocols provide a comprehensive guide for researchers to effectively measure the key pharmacodynamic markers of this compound. The successful implementation of these assays will generate robust data to support the continued development of this and other KSP inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ispinesib Resistance in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Ispinesib resistance in glioblastoma (GBM) cell experiments. The information is curated from recent studies to help you navigate common challenges and explore potential solutions.

Frequently Asked Questions (FAQs)

Q1: My glioblastoma cells have developed resistance to this compound. What are the known molecular mechanisms behind this?

A1: Resistance to this compound in glioblastoma is multifactorial. Key mechanisms identified include:

  • Activation of the STAT3 Signaling Pathway: A primary driver of resistance is the activation of Signal Transducer and Activator of Transcription 3 (STAT3). This activation can be mediated by upstream kinases such as SRC and EGFR. Activated STAT3 promotes the transcription of pro-survival genes, leading to resistance against apoptosis.[1][2]

  • Therapy-Induced Senescence (TIS): Treatment with this compound can lead to a subpopulation of senescent tumor cells. These cells are resistant to this compound and can contribute to the overall resistance of the tumor, partly through their reliance on activated STAT3 for survival.[1]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][3][4]

  • Phenotypic Changes: this compound resistance has been associated with a shift from a proneural to a mesenchymal phenotype, which is linked to increased resistance and poor prognosis.[1][2][5] However, some studies have shown that long-term this compound treatment can result in a proneural phenotype, which is associated with less aggressive tumors.[2][5][6]

Q2: I have observed a change in the morphology of my this compound-resistant cells. Is this expected?

A2: Yes, morphological changes are a common observation in this compound-resistant glioblastoma cells. Researchers have reported significant cellular and nuclear enlargement, as well as multinucleation in cells resistant to this compound and other spindle inhibitors.[1]

Q3: Are there any known combination therapies that can overcome this compound resistance?

A3: Yes, several combination strategies have shown promise in overcoming this compound resistance:

  • STAT3 Inhibition: Co-administration of Saracatinib, a dual SRC/EGFR inhibitor that blocks STAT3 phosphorylation, has been shown to reverse this compound resistance.[1]

  • Radiotherapy: this compound arrests cells in the G2/M phase of the cell cycle, a phase where cells are most sensitive to radiation. Combining this compound with radiotherapy has been shown to increase cancer stem cell death and improve survival in preclinical models.[7][8][9]

Troubleshooting Guides

Problem: My GBM cells are showing reduced sensitivity to this compound in my long-term culture.

Potential Cause Suggested Solution Experimental Validation
Activation of STAT3 signaling Treat cells with a STAT3 pathway inhibitor, such as Saracatinib (a dual SRC/EGFR inhibitor).Perform a Western blot to check the phosphorylation levels of STAT3 (pY705 and pS727). A decrease in phosphorylation upon inhibitor treatment would confirm the involvement of this pathway.
Induction of a senescent cell population Use senolytic agents to selectively eliminate senescent cells or inhibit the pathways supporting their survival (e.g., STAT3 inhibitors).Perform a β-galactosidase staining assay. An increase in blue-stained senescent cells in your resistant population would indicate therapy-induced senescence.
Increased drug efflux Co-administer an inhibitor of ABC transporters, such as Verapamil for ABCB1.Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for ABCB1) and measure its intracellular accumulation with and without the inhibitor using flow cytometry.
Shift to a mesenchymal phenotype Characterize the expression of mesenchymal markers. Consider therapies targeting mesenchymal-specific vulnerabilities.Perform qPCR or Western blot for mesenchymal markers (e.g., Vimentin, N-cadherin) and proneural markers (e.g., Olig2, Sox2) to assess the phenotypic state of your cells.

Quantitative Data Summary

Table 1: Combination Therapy of this compound and Radiotherapy in Orthotopic GBM Models

Glioblastoma ModelTreatment GroupMedian Survival (days)Statistical Significance (p-value)
GBM 3691 Vehicle29-
This compound (10 mg/kg)35< 0.05 (vs. Vehicle)
Irradiation (2.5 Gy)36< 0.01 (vs. Vehicle)
This compound + Irradiation45< 0.001 (vs. Vehicle), < 0.05 (vs. monotherapies)
GBM 1016 Vehicle25-
This compound (10 mg/kg)30< 0.05 (vs. Vehicle)
Irradiation (2.5 Gy)31< 0.01 (vs. Vehicle)
This compound + Irradiation40< 0.0001 (vs. Vehicle), < 0.01 (vs. monotherapies)
Data adapted from preclinical studies investigating the synergistic effect of this compound and radiotherapy.[8][9]

Experimental Protocols

Protocol 1: Western Blot for STAT3 Phosphorylation

  • Cell Lysis: Lyse this compound-sensitive and -resistant GBM cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), total STAT3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Senescence-Associated β-Galactosidase Staining

  • Cell Seeding: Plate this compound-sensitive and -resistant GBM cells in a 6-well plate and allow them to adhere overnight.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Staining: Wash the cells with PBS and incubate with the β-galactosidase staining solution (containing X-gal) at 37°C in a dry incubator without CO2 for 2-4 hours, or until a blue color develops in senescent cells.

  • Imaging: Acquire images using a light microscope. Senescent cells will appear blue.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Harvesting: Harvest this compound-treated and control GBM cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The G2/M population will show approximately twice the DNA content of the G0/G1 population. This compound treatment is expected to cause an accumulation of cells in the G2/M phase.[10][11]

Signaling Pathways and Workflows

Ispinesib_Resistance_Pathway cluster_resistance Resistance Mechanisms This compound This compound KIF11 KIF11 (Eg5) This compound->KIF11 Inhibits Mitotic_Arrest Mitotic Arrest (G2/M) KIF11->Mitotic_Arrest Blocks exit from Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces TIS Therapy-Induced Senescence (TIS) Mitotic_Arrest->TIS Induces Resistance Cell Survival & Resistance EGFR EGFR STAT3 STAT3 EGFR->STAT3 SRC SRC SRC->STAT3 pSTAT3 pSTAT3 (Tyr705, Ser727) STAT3->pSTAT3 Phosphorylation Pro_Survival_Genes Pro-Survival Genes (e.g., BCL-xL) pSTAT3->Pro_Survival_Genes Upregulates pSTAT3->Resistance pSTAT3->TIS Maintains Pro_Survival_Genes->Resistance Saracatinib Saracatinib Saracatinib->EGFR Inhibits Saracatinib->SRC Inhibits TIS->Resistance Contributes to

Caption: STAT3-mediated resistance to this compound in glioblastoma.

Experimental_Workflow start Start with This compound-Sensitive GBM Cells treatment Long-term culture with increasing this compound concentrations start->treatment resistant_cells Generate This compound-Resistant (IR) Cells treatment->resistant_cells characterization Characterize IR Phenotype resistant_cells->characterization overcoming Test Strategies to Overcome Resistance resistant_cells->overcoming western Western Blot (pSTAT3, STAT3) characterization->western senescence β-gal Staining characterization->senescence cell_cycle Cell Cycle Analysis characterization->cell_cycle combo_statinhib This compound + Saracatinib overcoming->combo_statinhib combo_radio This compound + Radiotherapy overcoming->combo_radio viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) combo_statinhib->viability combo_radio->viability

Caption: Workflow for studying and overcoming this compound resistance.

References

mechanisms of acquired resistance to KSP inhibitors like Ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering acquired resistance to Kinesin Spindle Protein (KSP/Eg5) inhibitors, such as Ispinesib.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the primary mechanisms of acquired resistance?

A1: Acquired resistance to KSP inhibitors like this compound is a multifaceted issue. The most commonly observed mechanisms include:

  • Target Alterations: Point mutations in the KSP gene (KIF11) can alter the drug-binding site, reducing the inhibitor's efficacy.[1][2]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to overcome the mitotic arrest induced by this compound. A key pathway involves the activation of STAT3, which promotes pro-survival gene transcription and inhibits apoptosis.[3] This activation is often driven by upstream signaling from SRC and EGFR.[3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][5]

  • Upregulation of Compensatory Kinesins: In some contexts, the upregulation of other motor proteins, such as KIF15, can compensate for the loss of KSP function, allowing for bipolar spindle assembly even in the presence of an inhibitor.[5][6]

  • Induction of Senescence or Quiescence: Treatment with spindle inhibitors can induce a subpopulation of cells to enter a senescent or quiescent state.[3] These non-proliferating cells are inherently resistant to anti-mitotic agents like this compound.[3]

Q2: How can I determine which resistance mechanism is active in my cell line?

A2: A systematic approach is required to pinpoint the resistance mechanism. We recommend the following workflow:

  • Confirm Resistance: Quantitatively measure the shift in the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Sequence the Target: Amplify and sequence the motor domain of the KSP (KIF11) gene to check for mutations, particularly in the loop L5 region where this compound binds.[1]

  • Analyze Bypass Pathways: Use Western blotting to probe for the activation of key survival pathways. Check for increased phosphorylation of STAT3 (at Y705 and S727), SRC, and EGFR.[3]

  • Assess Drug Efflux: Measure the activity of ABC transporters. This can be done by quantifying the efflux of a fluorescent substrate (like Rhodamine 123) via flow cytometry or by testing if resistance can be reversed by known ABCB1 inhibitors.

The following diagram illustrates a logical workflow for investigating this compound resistance.

G cluster_start cluster_confirm Step 1: Confirmation cluster_investigate Step 2: Investigation (Parallel Workflows) cluster_results Step 3: Diagnosis start Resistant Phenotype Observed (Reduced sensitivity to this compound) confirm Confirm Resistance (Perform IC50 Assay) start->confirm ic50_shift Significant IC50 Shift? confirm->ic50_shift seq Sequence KSP (KIF11) Motor Domain ic50_shift->seq Yes wb Western Blot for Bypass Pathways (p-STAT3, p-EGFR) ic50_shift->wb efflux Assess Drug Efflux (Rhodamine Assay) ic50_shift->efflux no_res Re-evaluate experiment: - Compound integrity - Assay conditions ic50_shift->no_res No res_mut Target Mutation seq->res_mut res_bypass Bypass Pathway Activation wb->res_bypass res_efflux Increased Drug Efflux efflux->res_efflux

Caption: Experimental workflow for troubleshooting this compound resistance.

Q3: Specific mutations in KSP have been linked to this compound resistance. Which ones are they?

A3: Yes, point mutations in the allosteric binding pocket of KSP are a known mechanism of resistance. This compound binds to a pocket formed by helix α2, loop L5, and helix α3.[7][8] Mutations in this region can reduce the binding affinity of the drug.

  • The D130V mutation in the helix α2/loop L5/helix α3 allosteric binding site is associated with this compound resistance.[6][9]

  • Another mutation, T107N , located in the P-loop of the ATP binding domain, has also been shown to confer resistance to loop-L5 inhibitors like this compound.[6][7]

  • Cells with mutations resistant to this compound may still be sensitive to KSP inhibitors that bind to a different allosteric site, such as the pocket between helix-α4 and helix-α6.[9]

Troubleshooting Guides

Issue 1: My this compound-treated cells are arresting in G2/M but not undergoing apoptosis.
  • Possible Cause: Activation of pro-survival signaling pathways, particularly STAT3. Resistance to this compound can work by blocking the apoptosis that would normally follow a prolonged G2/M arrest.[3] The STAT3 pathway, when activated, can upregulate anti-apoptotic proteins and alter mitochondrial function to prevent cell death.[3]

  • Troubleshooting Steps:

    • Probe for STAT3 Activation: Perform a Western blot on lysates from your resistant cells and sensitive parental cells. Use antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3 Y705 and p-STAT3 S727). A significant increase in the ratio of p-STAT3 to total STAT3 in resistant cells indicates pathway activation.[3]

    • Test Co-inhibition: Treat the resistant cells with a combination of this compound and an inhibitor of the upstream kinases that activate STAT3, such as Saracatinib (a dual SRC/EGFR inhibitor).[3] Restoration of apoptosis or a reduction in cell viability would confirm the involvement of this bypass pathway.

The diagram below illustrates how STAT3 activation confers resistance.

G cluster_drug cluster_cell Cancer Cell cluster_resistance Resistance Mechanism This compound This compound KSP KSP (Eg5) This compound->KSP inhibits Mitosis Mitosis KSP->Mitosis Arrest G2/M Arrest Mitosis->Arrest inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis normally induces EGFR_SRC EGFR / SRC Signaling STAT3 STAT3 EGFR_SRC->STAT3 phosphorylates (Y705, S727) Survival Pro-Survival Genes & Mitochondrial Stability STAT3->Survival activates Survival->Apoptosis inhibits

Caption: STAT3-mediated bypass of this compound-induced apoptosis.

Issue 2: The IC50 of this compound in my resistant line is dramatically higher (>10-fold) than the parental line, and co-treatment with pathway inhibitors has no effect.
  • Possible Cause: High-level expression of drug efflux pumps, such as ABCB1 (P-glycoprotein). These transporters can efficiently remove the drug from the cell, preventing it from reaching its target, KSP. This mechanism often results in very high levels of resistance.[10][11]

  • Troubleshooting Steps:

    • Measure ABCB1 Expression: Use Western blotting or flow cytometry with an anti-ABCB1 antibody to compare its expression levels between your sensitive and resistant cell lines.

    • Perform a Functional Efflux Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123. Incubate both sensitive and resistant cells with the dye. Resistant cells overexpressing ABCB1 will show lower intracellular fluorescence as they actively pump the dye out.

    • Test Reversal of Resistance: Treat your resistant cells with this compound in combination with a known ABCB1 inhibitor (e.g., Verapamil, Elacridar, or Tariquidar).[12][13] A significant re-sensitization to this compound in the presence of the ABCB1 inhibitor strongly indicates that drug efflux is the primary resistance mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from studies on KSP inhibitor resistance.

Table 1: Proliferation Rates in Spindle Inhibitor Resistant Glioblastoma Cells

Cell Line Condition Proliferation Rate (Relative to Drug Naive)
Drug Naive 1.0
This compound Resistant ~0.4 (2.5-fold slower)
Alisertib Resistant ~0.25 (4-fold slower)
Volasertib Resistant ~0.2 (5-fold slower)

Data adapted from a study on glioblastoma resistance, showing that cells resistant to spindle inhibitors proliferate more slowly in the absence of the drug.[3]

Table 2: Reversal of Proliferation Slowdown in this compound-Resistant Cells

Treatment Condition (this compound-Resistant Cells) Proliferation Change
Addition of Saracatinib (SRC/EGFR inhibitor) ~70% increase
Addition of SB431542 (TGFβ inhibitor) 25-45% increase

Data adapted from a study on glioblastoma, indicating that inhibiting bypass pathways can partially restore normal proliferation rates in resistant cells.[3]

Key Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination

Objective: To quantify the concentration of this compound required to inhibit cell growth by 50%.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing the various concentrations of the drug. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence, absorbance, or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-STAT3

Objective: To detect the activation of the STAT3 bypass pathway.

Methodology:

  • Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies for:

    • Phospho-STAT3 (Y705)

    • Phospho-STAT3 (S727)

    • Total STAT3

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the level of activation.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)

Objective: To functionally assess the activity of ABCB1 drug efflux pumps.

Methodology:

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-treatment (for control): For a reversal control, pre-incubate a sample of the resistant cells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cells in fresh, pre-warmed culture medium (with and without the ABCB1 inhibitor for the control samples) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Sample Acquisition: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter (e.g., 488 nm excitation, 530/30 nm emission).

  • Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. Resistant cells should show a lower MFI compared to sensitive cells. The MFI of resistant cells treated with an ABCB1 inhibitor should increase, ideally to a level similar to that of the sensitive cells, confirming ABCB1-mediated efflux.

References

Technical Support Center: STAT3-Dependent Resistance to Ispinesib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating STAT3-dependent resistance to the Kif11 inhibitor, Ispinesib, particularly in the context of glioblastoma (GBM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in glioblastoma?

A1: Acquired resistance to this compound in glioblastoma is predominantly driven by the activation of the STAT3 signaling pathway. This resistance mechanism is not due to alterations in the drug's target, Kif11, but rather through the suppression of apoptosis.[1][2] This activation involves the dual phosphorylation of STAT3 at two key residues: Tyrosine 705 (Y705) and Serine 727 (S727).[2][3]

Q2: What are the upstream regulators of STAT3 phosphorylation in the context of this compound resistance?

A2: The dual phosphorylation of STAT3 is mediated by the coordinated action of two receptor tyrosine kinases:

  • SRC kinase is responsible for the phosphorylation of STAT3 at Y705.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) signaling leads to the phosphorylation of STAT3 at S727.[2][3] In this compound-resistant cells, there is an upregulation of both total and phosphorylated EGFR and SRC.[3]

Q3: What are the downstream consequences of STAT3 activation that lead to this compound resistance?

A3: Activated STAT3 promotes resistance through two main mechanisms:

  • Suppression of Apoptosis: Phosphorylation at Y705 leads to STAT3 dimerization, nuclear translocation, and the transcription of anti-apoptotic genes, such as BCL-xL.[3] Phosphorylation at S727 causes STAT3 to localize to the mitochondria, where it further inhibits apoptosis.[3]

  • Induction of a Senescent State: Treatment with this compound can induce a subpopulation of tumor cells to enter a state of therapy-induced senescence (TIS).[3][4] These senescent cells are resistant to this compound and rely on the anti-apoptotic effects of activated STAT3 for survival.[3][4]

Q4: Do therapy-induced senescent (TIS) cells influence other tumor cells?

A4: Yes, TIS cells secrete a variety of factors, including Transforming Growth Factor-beta (TGF-β), as part of the Senescence-Associated Secretory Phenotype (SASP).[3][4] This secreted TGF-β can induce quiescence in surrounding proliferative tumor cells, rendering them also resistant to mitotic inhibitors like this compound.[3][4]

Troubleshooting Guides

Problem 1: My glioblastoma cell line is showing increasing resistance to this compound in my long-term culture. How can I confirm if this is STAT3-dependent?

Solution:

You can investigate STAT3 involvement through a series of molecular and cellular assays:

  • Western Blotting: This is the most direct way to assess the activation of the STAT3 pathway.

    • Procedure: Probe whole-cell lysates from your resistant and parental (sensitive) cell lines with antibodies against phospho-STAT3 (Y705), phospho-STAT3 (S727), and total STAT3. An increase in the ratio of phosphorylated STAT3 to total STAT3 in the resistant line is a strong indicator of pathway activation.

    • Expected Results: In resistant cells, you should observe a 1.5- to 2-fold increase in the fraction of STAT3 phosphorylated at Y705 and S727, and a 2- to 3-fold increase in total STAT3 protein levels.[1]

  • Upstream Kinase Activation: Also, probe for phosphorylated and total EGFR and SRC. Increased phosphorylation of these kinases in resistant cells supports their role in activating STAT3.

  • Cell Viability Assays with STAT3 Pathway Inhibitors: Treat your resistant cells with this compound in combination with an inhibitor of the STAT3 pathway.

    • Inhibitors to Consider:

      • Saracatinib: A dual SRC/EGFR inhibitor.

      • SH5-07: An allosteric inhibitor of STAT3.[3]

      • Navitoclax: A BCL-2 family inhibitor that targets downstream anti-apoptotic effects of STAT3.[3]

    • Procedure: Perform a dose-response curve of the inhibitor in the presence of a fixed concentration of this compound (a concentration that is toxic to sensitive cells but not resistant cells, e.g., 50-75 nM).[1]

    • Expected Results: A significant decrease in cell viability in the combination treatment compared to this compound alone would indicate that the resistance is dependent on the STAT3 pathway.

Problem 2: I am observing a subpopulation of large, flattened cells in my this compound-treated culture. Could these be senescent cells contributing to resistance?

Solution:

This morphology is characteristic of therapy-induced senescence (TIS). You can confirm this using the following methods:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells.

    • Procedure: Fix the cells and incubate them with the SA-β-gal staining solution at pH 6.0. Senescent cells will stain blue.

  • p21 Immunofluorescence or Western Blotting: p21 is a cyclin-dependent kinase inhibitor that is often upregulated in senescent cells.

    • Procedure: Perform immunofluorescence or western blotting for p21 on your treated and control cell populations. An increase in p21 expression is indicative of senescence.

  • Flow Cytometry for Cellular Size and Complexity: Senescent cells are typically larger and more granular than their proliferating counterparts.

    • Procedure: Analyze your cell population using flow cytometry and measure the forward scatter (FSC) and side scatter (SSC). An increase in both FSC and SSC can indicate a senescent population.

Problem 3: I have confirmed STAT3-dependent resistance. How can I reverse it in my experimental model?

Solution:

You can use targeted inhibitors to restore sensitivity to this compound:

  • Targeting Upstream Kinases: The dual EGFR/SRC inhibitor, Saracatinib, has been shown to effectively reverse this compound resistance by blocking the phosphorylation of STAT3 at both Y705 and S727.[3]

  • Directly Targeting STAT3: The allosteric STAT3 inhibitor, SH5-07, can also re-sensitize resistant cells to this compound.[3]

  • Targeting Downstream Effectors: The BCL-xL inhibitor, Navitoclax, can overcome resistance by targeting the anti-apoptotic machinery downstream of STAT3.[3]

Quantitative Data

Table 1: Changes in Protein Expression and Phosphorylation in this compound-Resistant Glioblastoma Cells

ProteinChange in Resistant vs. Sensitive CellsReference
Total STAT32- to 3-fold increase[1]
Phospho-STAT3 (Y705)/Total STAT31.5- to 2-fold increase[1]
Phospho-STAT3 (S727)/Total STAT31.5- to 2-fold increase[1]
Total EGFR~3-fold upregulation of mRNA[5]

Table 2: EC50 Values of Inhibitors in Reversing this compound Resistance

Cell LineTreatmentEC50 (nM)Reference
Human GBM1AThis compound1.8 ± 0.1[4]
Murine TP53(-/-)This compound1.1 ± 0.1[4]
Murine PTEN(-/-)This compound1.4 ± 0.1[4]
This compound-resistant L1 & 120Saracatinib (+ 50 nM this compound)See reference for dose-response curves[1]
This compound-resistant L1 & 120SH5-07 (+ 50 nM this compound)See reference for dose-response curves[1]

Table 3: Effect of STAT3 Suppression on Cell Viability

Cell TypeTreatmentEffect on Cell CountReference
This compound-naive cellsSTAT3 suppression14%–21% reduction[1][3]
This compound-resistant cellsSTAT3 suppression (+ 75 nM this compound)>5-fold reduction[1][3]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Glioblastoma Cell Lines

  • Initial Seeding: Plate parental glioblastoma cells at a low density in their recommended growth medium.

  • Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration around the IC10-IC20 (a concentration that inhibits cell viability by 10-20%).

  • Incubation: Culture the cells in the presence of the drug for 2-3 days.

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate the culture vessel.

  • Dose Escalation: Once the cells have reached approximately 80% confluency, passage them and re-seed them. In the new culture, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Repeat Cycles: Repeat steps 3-5 for several weeks. A resistant cell line is typically established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the IC50 of the parental cell line.[6] For this compound resistance in GBM, continuous exposure to 75 nM this compound for three weeks has been shown to be effective.[4]

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the selection process.

  • Maintenance of Resistance: To maintain the resistant phenotype, culture the established resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[6]

Protocol 2: Western Blotting for Phosphorylated and Total STAT3

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the samples onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Y705), phospho-STAT3 (S727), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated and total STAT3 to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) of EGFR, SRC, and STAT3

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-EGFR) overnight at 4°C on a rotator.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution:

    • Resuspend the beads in Laemmli sample buffer.

    • Boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 2, probing for the other proteins in the complex (e.g., SRC and STAT3).

Visualizations

STAT3_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR EGFR STAT3_inactive STAT3 EGFR->STAT3_inactive P(S727) SRC_mem SRC SRC_mem->STAT3_inactive P(Y705) STAT3_pY705 pY705-STAT3 STAT3_inactive->STAT3_pY705 STAT3_pS727 pS727-STAT3 STAT3_inactive->STAT3_pS727 STAT3_dimer STAT3 Dimer STAT3_pY705->STAT3_dimer STAT3_mito pS727-STAT3 STAT3_pS727->STAT3_mito Mitochondrial Localization STAT3_nuc STAT3 Dimer STAT3_dimer->STAT3_nuc Nuclear Translocation BCL_xL BCL-xL Transcription STAT3_nuc->BCL_xL Apoptosis_nuc Apoptosis Inhibition BCL_xL->Apoptosis_nuc Apoptosis_mito Apoptosis STAT3_mito->Apoptosis_mito Inhibition Resistance Drug Resistance Apoptosis_mito->Resistance This compound This compound This compound->EGFR Upregulation This compound->SRC_mem Activation TIS Therapy-Induced Senescence (TIS) This compound->TIS Apoptosis_nuc->Resistance TGFb TGF-β Secretion (SASP) TIS->TGFb TGFb->Resistance Induces Quiescence

Caption: STAT3-dependent this compound resistance signaling pathway.

Experimental_Workflow cluster_resistance Resistance Induction & Confirmation cluster_reversal Testing Resistance Reversal Start Parental GBM Cell Line Treatment Long-term this compound Treatment (Dose Escalation) Start->Treatment Resistant_Line This compound-Resistant Cell Line Treatment->Resistant_Line Viability_Assay Cell Viability Assay (IC50) Resistant_Line->Viability_Assay Western_Blot Western Blot (p-STAT3, p-EGFR, p-SRC) Resistant_Line->Western_Blot Co_Treatment Co-treatment: This compound + STAT3 Pathway Inhibitor Resistant_Line->Co_Treatment Reversal_Viability Cell Viability Assay Co_Treatment->Reversal_Viability Reversal_Western Western Blot (p-STAT3) Co_Treatment->Reversal_Western

Caption: Experimental workflow for studying this compound resistance.

References

Technical Support Center: Ispinesib-Resistant KSP Mutants A133D and D130V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the Ispinesib-resistant A133D and D130V mutants of the Kinesin Spindle Protein (KSP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific allosteric inhibitor of the KSP motor protein (also known as Eg5 or KIF11).[1] It does not bind to the ATP-binding pocket but to a different site, locking the motor domain in a state that prevents the release of ADP.[1] This inhibition disrupts the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent cell death in rapidly dividing cells.[1]

Q2: How do the A133D and D130V mutations in KSP confer resistance to this compound?

The A133D and D130V mutations are located in the allosteric binding pocket of KSP where this compound binds. These mutations alter the binding site, reducing the affinity of this compound for the KSP protein. Thermodynamic studies have shown that the binding of this compound to these mutants is significantly weaker compared to the wild-type protein.[2]

Q3: Are there any KSP inhibitors that are effective against the A133D and D130V this compound-resistant mutants?

Yes, certain other classes of KSP inhibitors have been shown to be effective against the A133D and D130V mutants. For example, the bi-aryl KSP inhibitors GSK-1 and GSK-2 bind to a different allosteric site (between helix-α4 and helix-α6) and are able to inhibit the activity of these this compound-resistant mutants.[1]

Q4: What are the expected phenotypic outcomes of treating cells expressing wild-type KSP with this compound versus cells expressing the A133D or D130V mutants?

Cells expressing wild-type KSP, when treated with effective concentrations of this compound, will exhibit a characteristic "monoastral spindle" phenotype, where the centrosomes fail to separate, leading to mitotic arrest. In contrast, cells expressing the A133D or D130V mutants will be resistant to this compound and will likely proceed through mitosis without forming monoastral spindles, unless treated with very high concentrations of the inhibitor.

Data Presentation

The following table summarizes the thermodynamic binding data for this compound with wild-type (WT) KSP and the A133D and D130V mutants, as determined by isothermal titration calorimetry. The dissociation constant (Kd) is a measure of the binding affinity, with a higher Kd value indicating weaker binding and thus, resistance.

KSP VariantDissociation Constant (Kd) in µMΔH (kcal/mol)TΔS (kcal/mol)
Wild-Type (WT) 0.03 ± 0.01-14.5 ± 0.2-4.4
A133D Mutant 1.2 ± 0.2-9.2 ± 0.2-1.2
D130V Mutant > 100Not DeterminedNot Determined

Data sourced from Sheth et al., Biochemistry, 2009.[2]

Experimental Protocols & Workflows

Workflow for Characterizing this compound Resistance

The following diagram illustrates a typical experimental workflow to characterize the resistance of KSP mutants to this compound.

G cluster_purification Protein Expression & Purification cluster_assays Biochemical Assays cluster_analysis Data Analysis p1 Express WT, A133D, and D130V KSP p2 Purify KSP motor domains p1->p2 a1 ATPase Activity Assay p2->a1 Use purified proteins in assays a2 Microtubule Gliding Assay d1 Determine IC50 values for this compound a2->d1 Generate inhibition curves d2 Compare mutant vs. WT activity d1->d2 G cluster_protein KSP Protein State cluster_binding This compound Interaction cluster_activity KSP Activity cluster_phenotype Cellular Phenotype wt Wild-Type KSP bind High-Affinity Binding wt->bind This compound present mut A133D or D130V Mutant KSP no_bind Low-Affinity Binding mut->no_bind This compound present inhibited Inhibited bind->inhibited active Active no_bind->active arrest Mitotic Arrest (Monoastral Spindle) inhibited->arrest division Normal Mitosis active->division

References

Technical Support Center: Strategies to Mitigate Ispinesib-Induced Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kinesin Spindle Protein (KSP) inhibitor, Ispinesib. The focus is on practical strategies to mitigate in vivo toxicities encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific allosteric inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein that is essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting KSP, this compound causes mitotic arrest, leading to the formation of monoastral spindles and subsequent apoptotic cell death in rapidly dividing cells.[1][2]

Q2: What are the primary in vivo toxicities associated with this compound administration?

A2: The most commonly reported dose-limiting toxicities (DLTs) for this compound in both preclinical and clinical studies are neutropenia and, to a lesser extent, hepatotoxicity (elevated liver transaminases).[3][4][5][6][7] Other less frequent toxicities may include diarrhea, nausea, and fatigue.[6] Notably, this compound is generally not associated with neurotoxicity, mucositis, or alopecia, which are common side effects of other classes of mitotic inhibitors like taxanes.[7]

Q3: At what point in the treatment cycle are this compound-induced toxicities typically observed?

A3: Neutropenia induced by this compound typically has a nadir (lowest point) around day 8 following administration, with recovery usually occurring within 3-7 days.[6] The onset of hepatotoxicity can be more variable and should be monitored throughout the treatment cycle.

Q4: Are there any known strategies to reduce this compound-induced toxicity while maintaining anti-tumor efficacy?

A4: Yes, several strategies are being explored. These include:

  • Dose and Schedule Modification: Adjusting the dose and administration schedule of this compound can help manage toxicities.

  • Supportive Care: The use of supportive care agents, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia, can be effective.[8]

  • Combination Therapy: Combining this compound with other anti-cancer agents may allow for dose reduction of this compound, thereby decreasing toxicity while potentially achieving synergistic anti-tumor effects.[8]

Troubleshooting Guides

Issue 1: Severe Neutropenia Observed in Experimental Animals

Symptoms:

  • Significant drop in absolute neutrophil count (ANC) in peripheral blood samples.

  • Increased susceptibility to infections in the animal colony.

Possible Causes:

  • This compound dose is too high for the specific animal strain or model.

  • The dosing schedule is too frequent, not allowing for bone marrow recovery.

Suggested Mitigation Strategies:

  • Dose Reduction: Reduce the dose of this compound in subsequent treatment cycles.

  • Schedule Adjustment: Increase the interval between this compound treatments to allow for hematopoietic recovery.

  • Prophylactic G-CSF Administration: Implement a supportive care regimen with Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production.

Issue 2: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms:

  • Significant increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • In severe cases, changes in animal behavior such as lethargy or poor grooming.

Possible Causes:

  • Direct toxic effect of this compound or its metabolites on hepatocytes.[4][9]

  • Individual animal sensitivity or pre-existing liver conditions.

Suggested Mitigation Strategies:

  • Dose Modification: Reduce the this compound dose or temporarily withhold treatment until liver enzyme levels return to baseline.

  • Liver Function Monitoring: Implement a rigorous monitoring schedule for liver function tests (ALT, AST, bilirubin) throughout the study.

  • Combination with Hepatoprotective Agents: While not yet standard, exploring co-administration with agents known to support liver function could be a research avenue.

Quantitative Data Summary

Table 1: this compound Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) in Clinical Trials

Dosing ScheduleMTDDLTsReference
Weekly for 3 weeks, every 28 days7 mg/m²Neutropenia[6]
Days 1 and 15, every 28 days12 mg/m²Increased AST and ALT[3]
Every 21 days18 mg/m²Neutropenia[10]
Days 1, 2, and 3, every 21 days (pediatric)10 mg/m²Neutropenia, Hepatotoxicity, Mucositis[5][7]

Table 2: Preclinical Efficacy and Toxicity of this compound in Mouse Xenograft Models

Tumor ModelThis compound Dose and ScheduleAnti-Tumor ActivityToxicityReference
Breast Cancer (various)8-10 mg/kg, i.p., q4d x 3Regressions and tumor-free survivorsReversible neutropenia[11]
Pediatric Solid Tumors10 mg/kg, i.p., q4d x 3, repeated at day 21Significant tumor growth delay in 88% of evaluable xenograftsExceeded MTD in 12 of 40 non-osteosarcoma xenografts[3]
Pancreatic Cancer (PDX)10 mg/kg, i.p., every 4 daysSignificant tumor growth reductionNot specified[1]

Experimental Protocols

Protocol 1: Prophylactic G-CSF Administration for this compound-Induced Neutropenia in Mice

Objective: To mitigate severe neutropenia associated with this compound treatment in a murine model.

Materials:

  • This compound

  • Recombinant mouse Granulocyte-Colony Stimulating Factor (G-CSF, e.g., filgrastim or pegfilgrastim)

  • Sterile saline for injection

  • Blood collection supplies (for monitoring)

Procedure:

  • This compound Administration: Administer this compound at the desired dose and schedule based on your experimental design.

  • G-CSF Administration:

    • Timing: Begin G-CSF administration 24 hours after this compound treatment.

    • Dose: A typical starting dose for filgrastim is 5-10 µg/kg/day, administered subcutaneously. For pegfilgrastim, a single dose of 100 µg/kg can be administered. Doses may need to be optimized for your specific model and this compound dose.[12][13]

    • Duration: For filgrastim, continue daily administration until neutrophil counts have recovered to baseline levels.

  • Monitoring:

    • Collect peripheral blood samples (e.g., via tail vein) at baseline, at the expected neutrophil nadir (around day 8 post-Ispinesib), and during the recovery phase.

    • Perform complete blood counts (CBCs) with differentials to monitor absolute neutrophil counts (ANC).

Protocol 2: Monitoring for this compound-Induced Hepatotoxicity in Mice

Objective: To detect and grade hepatotoxicity following this compound administration in a murine model.

Materials:

  • This compound

  • Blood collection supplies

  • Serum separator tubes

  • Reagents for liver function tests (ALT, AST, bilirubin)

Procedure:

  • Baseline Assessment: Prior to the first dose of this compound, collect a baseline blood sample to determine normal liver function parameters for each animal.

  • This compound Administration: Administer this compound according to your experimental protocol.

  • Serial Blood Collection: Collect blood samples at regular intervals throughout the study. A suggested time point is 24-48 hours after each this compound dose, and then weekly.

  • Serum Analysis:

    • Process blood samples to separate serum.

    • Analyze serum for levels of ALT, AST, and total bilirubin using a clinical chemistry analyzer.

  • Data Interpretation: Compare post-treatment liver enzyme levels to baseline values for each animal. A significant elevation (e.g., >3 times the upper limit of normal) may indicate hepatotoxicity and necessitate a dose reduction or interruption of treatment in that animal or cohort.

  • Histopathology (Optional but Recommended): At the end of the study, or if severe hepatotoxicity is suspected, euthanize the animal and collect the liver for histopathological analysis to assess for signs of liver damage, such as necrosis or inflammation.

Visualizations

Signaling Pathways and Experimental Workflows

Ispinesib_Mechanism_of_Action This compound This compound KSP Kinesin Spindle Protein (KSP/Eg5) This compound->KSP Inhibits MitoticArrest Mitotic Arrest (Monoastral Spindle) This compound->MitoticArrest Induces MitoticSpindle Bipolar Mitotic Spindle Formation KSP->MitoticSpindle Essential for Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Mechanism of action of this compound leading to apoptosis.

Ispinesib_Toxicity_Mitigation_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_intervention Intervention Phase Ispinesib_Admin Administer this compound Monitor_CBC Monitor Complete Blood Count (CBC) Ispinesib_Admin->Monitor_CBC Monitor_LFT Monitor Liver Function Tests (LFTs) Ispinesib_Admin->Monitor_LFT Neutropenia Severe Neutropenia? Monitor_CBC->Neutropenia Hepatotoxicity Hepatotoxicity? Monitor_LFT->Hepatotoxicity Dose_Reduction Dose Reduction/ Schedule Adjustment Neutropenia->Dose_Reduction Yes GCSF Administer G-CSF Neutropenia->GCSF Yes Continue Continue Treatment Neutropenia->Continue No Hepatotoxicity->Dose_Reduction Yes Hepatotoxicity->Continue No Stop Stop Treatment Hepatotoxicity->Stop Severe Dose_Reduction->Continue GCSF->Continue

Caption: Workflow for monitoring and mitigating this compound-induced toxicities.

Ispinesib_Apoptosis_Pathway This compound This compound MitoticArrest Mitotic Arrest This compound->MitoticArrest Bcl2_Family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2_Family Bax_Bid Increase in pro-apoptotic Bax and Bid Bcl2_Family->Bax_Bid Bcl_XL Decrease in anti-apoptotic Bcl-XL Bcl2_Family->Bcl_XL Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Bid->Mitochondrial_Pathway Bcl_XL->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Ispinesib Dosage to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Ispinesib dosage and minimize off-target effects in pre-clinical and clinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High incidence of neutropenia or other hematological toxicities observed in animal models.

  • Possible Cause: The administered dose of this compound is too high or the dosing schedule is too frequent for the specific animal model or cell line being used.

  • Troubleshooting Steps:

    • Review Dosing Schedule: Evaluate the current dosing regimen. Clinical trials have explored various schedules, including once every 3 weeks, weekly for three weeks of a 28-day cycle, and on days 1 and 15 of a 28-day cycle.[1][2][3] Consider a less frequent dosing schedule to allow for bone marrow recovery.

    • Dose De-escalation: Reduce the this compound dosage. The maximum tolerated dose (MTD) varies across different studies and in combination with other agents.[1][2] A dose-response experiment is recommended to determine the optimal therapeutic window with minimal toxicity for your specific model.

    • Combination Therapy: Explore combination therapies that may allow for a reduced dose of this compound while maintaining or enhancing efficacy.[4][5] For instance, combining this compound with radiotherapy has shown increased survival in preclinical glioblastoma models.[5]

Issue 2: Lack of significant anti-tumor activity at well-tolerated doses.

  • Possible Cause: The tumor model may be resistant to this compound's mechanism of action, or the drug concentration at the tumor site is insufficient.

  • Troubleshooting Steps:

    • Confirm KSP Expression: Verify the expression of Kinesin Spindle Protein (KSP), the target of this compound, in your tumor model. Although common in many cancers, its expression level may vary.[3]

    • Investigate Resistance Mechanisms: Consider the possibility of acquired or intrinsic resistance. A key resistance mechanism involves the activation of the STAT3 signaling pathway, which promotes cell survival and inhibits apoptosis.[6][7][8] Analysis of STAT3 phosphorylation (Y705 and S727) in your model could provide insights.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the tumor tissue. Inadequate drug exposure at the target site can lead to a lack of efficacy.

    • Combination Strategies: As mentioned previously, combination therapies can enhance the anti-tumor effects of this compound.[4][9]

Issue 3: Development of resistance to this compound after initial response.

  • Possible Cause: Prolonged treatment can lead to the selection of resistant cancer cell populations.

  • Troubleshooting Steps:

    • Analyze Resistant Cells: Generate and analyze this compound-resistant cell lines to understand the underlying molecular changes. Protocols for developing drug-resistant cell lines are available and typically involve continuous exposure to escalating drug concentrations.[4][5][10]

    • Target Resistance Pathways: Investigate targeting the identified resistance mechanisms. For STAT3-mediated resistance, inhibitors of upstream kinases like SRC and EGFR have been shown to re-sensitize glioblastoma cells to this compound.[6]

    • Alternative Dosing Strategies: Consider intermittent or "pulsed" dosing schedules to potentially delay the onset of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[6][11] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[9] By inhibiting KSP, this compound causes mitotic arrest, leading to the formation of monoastral spindles and subsequent apoptotic cell death in rapidly dividing cancer cells.[9][11]

Q2: What are the most common off-target effects of this compound?

A2: The most frequently reported and dose-limiting off-target effect of this compound in clinical trials is neutropenia (a decrease in neutrophils, a type of white blood cell).[1][2][12] Other reported toxicities include fatigue, nausea, diarrhea, and elevated liver enzymes (AST and ALT).[1][2][12] Notably, severe neurotoxicity, a common side effect of other microtubule-targeting agents like taxanes, is generally not observed with this compound.[13]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound can develop through several mechanisms:

  • Activation of Pro-survival Signaling Pathways: Upregulation of the STAT3 signaling pathway is a key driver of resistance in some cancers, such as glioblastoma.[6][7][8] This involves the phosphorylation of STAT3 at two key residues, Y705 and S727, mediated by SRC and EGFR respectively, leading to the inhibition of apoptosis.[6]

  • Target Alteration: Point mutations in the gene encoding KSP (KIF11) can alter the drug-binding site, reducing the efficacy of this compound.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.

Q4: Are there established in vitro assays to assess the on-target and off-target effects of this compound?

A4: Yes, several standard in vitro assays can be used:

  • Cell Viability/Proliferation Assay: To determine the cytotoxic effects of this compound, assays like the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.

  • Apoptosis Assay: The induction of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14][15][16][17]

  • Cell Cycle Analysis: To confirm mitotic arrest, cell cycle distribution can be analyzed by flow cytometry after staining with a fluorescent DNA dye like Propidium Iodide.[18]

Data Presentation

Table 1: Summary of this compound Dosage, Schedule, and Observed Toxicities in Clinical Trials

Dosing Schedule Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities (DLTs) Other Common Toxicities Reference
1-hour IV infusion every 3 weeks18 mg/m²Not specifiedMild hematologic and non-hematologic toxicity, one episode of febrile neutropenia.[3][13]
1-hour IV infusion weekly for 3 weeks of a 28-day cycle7 mg/m²Grade 2 and 3 neutropeniaNausea, diarrhea, fatigue, neutropenia.[1][12]
1-hour IV infusion on Days 1 and 15 of a 28-day cycle12 mg/m²Grade 3 increased AST and ALTNeutropenia (88% of patients, with 44% being Grade 4), increased ALT, anemia, increased AST, diarrhea.[2]
1-hour IV infusion on Days 1, 8, and 15 of a 28-day cycle (Pediatric)9 mg/m²Neutropenia, hyperbilirubinemia-[19]
Combination with Docetaxel (60 mg/m²) on Day 1 of a 21-day cycle10 mg/m²Prolonged neutropenia, febrile neutropenia-[1]

Experimental Protocols

1. Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from established methods to determine the half-maximal growth inhibitory concentration (GI50) of this compound.[20]

  • Cell Seeding: Plate cells in the logarithmic growth phase into 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 10 µM down to 1 pM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on standard procedures for detecting apoptosis.[15][16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24, 48, or 72 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard method for analyzing cell cycle distribution.[18]

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70-80% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is expected after this compound treatment.

Mandatory Visualizations

Ispinesib_Mechanism_of_Action cluster_0 Mitotic Spindle Assembly cluster_1 This compound Intervention KSP Kinesin Spindle Protein (KSP/Eg5) Microtubules Microtubules KSP->Microtubules slides anti-parallel microtubules Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Bipolar_Spindle Bipolar Spindle Microtubules->Bipolar_Spindle forms Centrosomes Centrosomes Centrosomes->KSP activates Cell Division Cell Division Bipolar_Spindle->Cell Division This compound This compound This compound->KSP inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis leads to

Caption: Mechanism of action of this compound in disrupting mitotic spindle formation.

Ispinesib_Experimental_Workflow start Start: Cancer Cell Line treat Treat with this compound (Dose-response) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Analysis: Determine GI50, % Apoptosis, % G2/M Arrest viability->data apoptosis->data cell_cycle->data end End: Optimized Dosage data->end

Caption: A typical experimental workflow for evaluating this compound's in vitro effects.

Ispinesib_Resistance_Pathway cluster_0 Upstream Signaling cluster_1 STAT3 Activation cluster_2 Downstream Effects EGFR EGFR pSTAT3_S727 pSTAT3 (S727) EGFR->pSTAT3_S727 phosphorylates SRC SRC pSTAT3_Y705 pSTAT3 (Y705) SRC->pSTAT3_Y705 phosphorylates STAT3 STAT3 Nucleus Nucleus pSTAT3_Y705->Nucleus Mitochondria Mitochondria pSTAT3_S727->Mitochondria Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription Inhibit_Apoptosis Inhibition of Apoptosis Mitochondria->Inhibit_Apoptosis Transcription->Inhibit_Apoptosis Resistance This compound Resistance Inhibit_Apoptosis->Resistance

Caption: The role of STAT3 signaling in mediating resistance to this compound.

References

troubleshooting Ispinesib solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ispinesib, a potent and selective inhibitor of Kinesin Spindle Protein (KSP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7][8][9] this compound is also soluble in ethanol.[1][3][10] It is practically insoluble in water.[1]

Q2: What is the maximum stock concentration I can prepare for this compound in DMSO?

A2: this compound can be dissolved in DMSO at concentrations of 100 mM or higher (e.g., >100 mg/mL).[1][3][6] However, for practical laboratory use, preparing a stock solution in the range of 10-50 mM is common and recommended.

Q3: My this compound is not dissolving properly in DMSO, what could be the issue?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6][9] Absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.

  • Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a sonication bath for a short period.[7][10]

Q4: I observed precipitation when diluting my this compound DMSO stock solution in aqueous cell culture medium. How can I prevent this?

A4: This is a common issue with poorly water-soluble compounds. To prevent precipitation:

  • Use a stepwise dilution: Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium, perform one or more intermediate dilution steps.

  • Ensure rapid mixing: When adding the this compound solution to the medium, ensure the medium is being gently vortexed or mixed to facilitate rapid dispersion.

  • Limit final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.[11]

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO varies between cell lines.[5] Generally, it is recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%.[11] Concentrations above 1% can be toxic to most mammalian cell lines.[5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered during in vitro assays with this compound.

Problem 1: this compound powder does not fully dissolve in DMSO.
Possible Cause Solution
Poor quality or wet DMSO Discard the current DMSO and use a fresh, unopened bottle of anhydrous, high-purity DMSO.[6][9]
Insufficient mixing Gently warm the vial to 37°C and sonicate in a water bath for 5-10 minutes.[7][10] Vortex thoroughly.
Concentration too high While this compound is highly soluble in DMSO, try preparing a slightly lower stock concentration (e.g., 10 mM instead of 50 mM).
Problem 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium.
Possible Cause Solution
Rapid change in solvent polarity Perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-free medium or PBS, then add this intermediate dilution to the final volume. Ensure vigorous but gentle mixing during addition.
Final concentration of this compound is above its aqueous solubility limit Re-evaluate the required final concentration for your assay. This compound is potent in the low nanomolar range for many cell lines.[1] It is possible that a lower, effective concentration will not precipitate.
Interaction with media components Prepare the final dilution in serum-free media first, then add serum if required for your assay. Some components in serum can occasionally contribute to precipitation.
Problem 3: Precipitate forms over time in the incubator.
Possible Cause Solution
Compound is not stable in aqueous solution at 37°C Prepare fresh dilutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.
Evaporation of media leading to increased concentration Ensure proper humidification of your incubator to minimize evaporation from the culture plates.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (Molarity)Maximum Concentration (Weight/Volume)Reference(s)
DMSO ≥ 100 mM≥ 51.71 mg/mL[3]
≥ 125 mg/mL (241.75 mM)≥ 125 mg/mL[6]
103 mg/mL (199.2 mM)103 mg/mL[1]
Ethanol 100 mM51.71 mg/mL[3]
95 mg/mL (183.73 mM)95 mg/mL[10]
Water InsolubleInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 517.06 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 517.06 g/mol * 1000 mg/g = 5.17 mg

  • Weigh out 5.17 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[7][10]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles and moisture contamination.

  • Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay (e.g., MTT Assay)

This protocol describes the preparation of a 100 nM working solution from a 10 mM stock, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (serum-free for initial dilution)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (1:100):

    • Pipette 99 µL of serum-free cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex gently to mix. This results in a 100 µM intermediate solution.

  • Final Dilution (1:1000):

    • This step is typically performed directly in the wells of your cell culture plate.

    • For a final volume of 100 µL per well, add 99 µL of cell culture medium (containing cells) to each well.

    • Add 1 µL of the 100 µM intermediate solution to each well.

    • This results in a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue check_dmso Is the DMSO fresh, anhydrous, and high-purity? start->check_dmso use_new_dmso Action: Use a fresh, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No dissolution_issue Precipitate observed upon dilution in aqueous media? check_dmso->dissolution_issue Yes use_new_dmso->check_dmso warm_sonicate Action: Gently warm to 37°C and sonicate. dissolution_issue->warm_sonicate No, fails to dissolve in 100% DMSO check_dmso_conc Is the final DMSO concentration <0.5%? dissolution_issue->check_dmso_conc Yes warm_sonicate->dissolution_issue serial_dilution Action: Perform serial dilutions. Ensure rapid mixing. success Success: this compound is soluble. serial_dilution->success adjust_dilution Action: Adjust dilution strategy to lower final DMSO %. check_dmso_conc->adjust_dilution No precip_over_time Precipitate forms over time during incubation? check_dmso_conc->precip_over_time Yes adjust_dilution->check_dmso_conc prepare_fresh Action: Prepare working solutions immediately before use. prepare_fresh->success precip_over_time->serial_dilution No, immediate precipitate precip_over_time->prepare_fresh Yes KSP_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase KSP KSP (Eg5) Motor Protein Prophase->KSP activates Anaphase Anaphase Chromosomes Chromosome Alignment Metaphase->Chromosomes Separation Sister Chromatid Separation Anaphase->Separation Spindle Bipolar Spindle Formation KSP->Spindle drives Spindle->Metaphase MitoticArrest Mitotic Arrest (Monoastral Spindle) Spindle->MitoticArrest This compound This compound This compound->KSP inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Navigating Unsatisfactory Clinical Trial Results for Ispinesib: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical development of Ispinesib (SB-715992), a potent and specific inhibitor of Kinesin Spindle Protein (KSP), has been met with challenges, primarily due to modest efficacy in monotherapy clinical trials and the emergence of resistance. This technical support center provides a centralized resource to help researchers troubleshoot experimental hurdles, understand the nuances of this compound's mechanism of action, and explore potential strategies to overcome its limitations.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

Question/Issue Possible Causes Troubleshooting Suggestions
Q1: Why am I not observing the expected monopolar spindle phenotype after this compound treatment in my immunofluorescence experiments? 1. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit KSP. 2. Incorrect Incubation Time: The incubation period may be too short for the cells to arrest in mitosis. 3. Cell Line Insensitivity: The cell line used may have intrinsic resistance mechanisms. 4. Antibody/Staining Issues: Problems with the tubulin or pericentrin antibodies, or the staining protocol itself.1. Optimize Concentration: Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line. 2. Time-Course Experiment: Harvest cells at different time points (e.g., 16, 24, 48 hours) post-treatment to identify the peak of mitotic arrest. 3. Cell Line Verification: Confirm the KSP expression levels in your cell line. Consider using a sensitive positive control cell line. 4. Staining Protocol Optimization: Titrate primary and secondary antibodies. Include positive and negative controls for the staining procedure.
Q2: My cell viability assay (e.g., MTT, CellTiter-Glo) shows minimal decrease in viability despite observing mitotic arrest. 1. Mitotic Slippage: Cells may arrest in mitosis but then exit without dividing (slippage), leading to a polyploid state rather than immediate apoptosis.[1] 2. Apoptosis Resistance: The cell line may have upregulated anti-apoptotic pathways (e.g., Bcl-2, Bcl-xL) or defects in the apoptotic machinery. 3. Therapy-Induced Senescence: Prolonged mitotic arrest can induce a senescent state, where cells are viable but not proliferating.[2]1. Assess Polyploidy: Use flow cytometry to analyze DNA content at later time points (e.g., 48-72 hours) to detect cells with >4N DNA content. 2. Evaluate Apoptosis Markers: Perform western blotting for cleaved caspase-3 and PARP, or use an Annexin V/PI apoptosis assay. 3. Senescence Staining: Use a senescence-associated β-galactosidase staining kit to detect senescent cells.
Q3: I've developed an this compound-resistant cell line. What are the likely mechanisms of resistance? 1. STAT3 Pathway Activation: Upregulation of the IL-6/JAK/STAT3 signaling pathway can promote cell survival and inhibit apoptosis.[2][3] 2. Point Mutations in KSP: Mutations in the this compound binding site on the KSP protein can prevent drug interaction. 3. Upregulation of Drug Efflux Pumps: Increased expression of transporters like P-glycoprotein (MDR1) can actively pump this compound out of the cell.1. Investigate STAT3 Signaling: Perform western blotting to check for increased phosphorylation of STAT3 (pSTAT3 Tyr705 and Ser727). Consider using a STAT3 inhibitor in combination with this compound. 2. KSP Sequencing: Sequence the KSP gene (KIF11) in your resistant cell line to identify potential mutations. 3. Efflux Pump Inhibition: Test the effect of known P-glycoprotein inhibitors (e.g., verapamil) on reversing this compound resistance.
Q4: I am seeing high variability in my in vivo xenograft studies with this compound. 1. Drug Formulation and Administration: Improper dissolution or administration of this compound can lead to inconsistent dosing. 2. Tumor Heterogeneity: The initial tumor cell population may have varying sensitivities to this compound. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Variability: Differences in drug metabolism and target engagement between individual animals.1. Standardize Formulation: Ensure this compound is properly solubilized (e.g., in a solution of Cremophor EL and dimethylacetamide) and administered consistently (e.g., intraperitoneal injection).[4] 2. Cell Line Characterization: Thoroughly characterize the in vitro sensitivity of the cell line before in vivo studies. 3. PK/PD Analysis: If feasible, collect plasma and tumor samples to analyze this compound concentrations and target engagement (e.g., phospho-histone H3 levels).

Quantitative Data from Clinical Trials

The following tables summarize the results from key clinical trials of this compound, both as a monotherapy and in combination with other agents. The limited success observed, particularly in monotherapy, underscores the challenges that have been encountered.

This compound Monotherapy Clinical Trial Results

Cancer Type Phase Number of Patients Dose and Schedule Objective Response Rate (ORR) Stable Disease (SD) Key Findings/Adverse Events Reference
Advanced/Metastatic Breast CancerII4518 mg/m² q21d9%Not ReportedModest activity in heavily pre-treated patients.[4][5]
Metastatic/Recurrent Malignant MelanomaII1718 mg/m² q3w0%35% (median 2.8 months)No objective responses observed. Mild hematologic and non-hematologic toxicity.[6]
Recurrent/Metastatic Head and Neck Squamous Cell CarcinomaII2018 mg/m² q21d0%25% (>2 cycles)No antitumor activity detected on this schedule. Most frequent grade 3/4 adverse events were neutropenia and leukopenia.[7]
Advanced Breast Cancer (First Line)I/II1610-14 mg/m² d1 & d15 q28d19% (3/16 Partial Response)25% (≥4 months)q14d schedule was well-tolerated with preliminary evidence of efficacy. Most frequent toxicity was neutropenia.[4][5]

This compound Combination Therapy Clinical Trial Results

Cancer Type Phase Combination Agent(s) Number of Patients Dose and Schedule Best Response Key Findings/Adverse Events Reference
Advanced Solid TumorsIDocetaxel24This compound: 10 mg/m², Docetaxel: 60 mg/m² q21dStable Disease (≥18 weeks) in 29% (7/24)Combination was acceptably tolerated. Dose-limiting toxicities were prolonged neutropenia and febrile neutropenia.[3][8]
Advanced Solid TumorsNot SpecifiedCapecitabineNot SpecifiedNot SpecifiedStable DiseaseNot Specified[2]
Advanced Solid TumorsNot SpecifiedCarboplatinNot SpecifiedNot SpecifiedStable DiseaseNot Specified[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Immunofluorescence for Mitotic Arrest
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for 16-24 hours.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if using paraformaldehyde): If fixed with paraformaldehyde, wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against α-tubulin (to visualize microtubules) and a centrosome marker like pericentrin or γ-tubulin in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the coverslips three times with PBST. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of this compound leading to mitotic arrest.

Ispinesib_Resistance_Pathway cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound KSP_Inhibition KSP Inhibition This compound->KSP_Inhibition Mitotic_Arrest Mitotic Arrest KSP_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis IL6_JAK IL-6/JAK Signaling STAT3 STAT3 IL6_JAK->STAT3 pSTAT3 pSTAT3 (Tyr705, Ser727) STAT3->pSTAT3 Phosphorylation Anti_Apoptotic_Genes Upregulation of Anti-Apoptotic Genes (e.g., Bcl-xL) pSTAT3->Anti_Apoptotic_Genes Nuclear Translocation & Transcription Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition Apoptosis_Inhibition->Apoptosis Blocks

Caption: STAT3-mediated resistance to this compound.

Experimental_Workflow_Troubleshooting Start Start Experiment (e.g., Cell Viability) Treat_Cells Treat Cells with this compound Start->Treat_Cells Measure_Outcome Measure Outcome (e.g., % Viability) Treat_Cells->Measure_Outcome Expected_Result Result as Expected? Measure_Outcome->Expected_Result Analyze_Data Analyze and Report Data Expected_Result->Analyze_Data Yes Troubleshoot Troubleshoot Expected_Result->Troubleshoot No End End Analyze_Data->End Check_Concentration Verify this compound Concentration & Activity Troubleshoot->Check_Concentration Check_Protocol Review Assay Protocol & Controls Troubleshoot->Check_Protocol Investigate_Resistance Investigate Resistance Mechanisms Troubleshoot->Investigate_Resistance Check_Concentration->Treat_Cells Re-run Check_Protocol->Treat_Cells Re-run Investigate_Resistance->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving the Therapeutic Index of Ispinesib in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ispinesib in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2][3] By inhibiting KSP, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles, which triggers mitotic arrest and subsequent apoptotic cell death in actively dividing cancer cells.[1][2][3][4]

Q2: Why is improving the therapeutic index of this compound important?

A2: The therapeutic index is a measure of a drug's safety, defined as the ratio between its therapeutic and toxic doses. While this compound shows promise, as a monotherapy its efficacy can be limited, and dose-limiting toxicities such as neutropenia can occur.[5] By combining this compound with other therapeutic agents, the aim is to enhance its anti-tumor activity (efficacy) at concentrations that are better tolerated by the patient, thereby improving its therapeutic index.[6]

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound can develop through several mechanisms:

  • Activation of bypass signaling pathways: The STAT3 signaling pathway has been identified as a key mechanism of resistance.[1][4][7][8] Constitutive activation of STAT3 can promote cell survival and proliferation, counteracting the effects of this compound-induced mitotic arrest.

  • Point mutations in the KSP protein: Mutations in the gene encoding KSP (KIF11) can alter the drug-binding site, reducing the affinity of this compound for its target.[9]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport this compound out of the cancer cells, lowering its intracellular concentration.[9]

  • Upregulation of alternative kinesins: In some cases, another kinesin, Kif15, can compensate for the loss of KSP function, allowing for bipolar spindle formation and mitigating the effect of this compound.[10]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound in combination therapies.

Issue 1: Suboptimal or no synergistic effect observed between this compound and the combination partner.

Possible Cause Troubleshooting Steps
Inappropriate concentration range: Perform a thorough dose-response matrix experiment with a wide range of concentrations for both this compound and the combination drug to identify the optimal concentrations for synergy.
Incorrect scheduling of drug administration: The timing of drug administration can be critical. Experiment with different schedules, such as sequential administration (this compound followed by the combination drug, or vice versa) versus concurrent administration.
Cell line-specific resistance: The chosen cell line may have intrinsic resistance mechanisms to this compound or the combination partner. Screen a panel of cell lines with different genetic backgrounds to identify a more responsive model. Consider investigating the expression levels of KSP and the activation status of resistance pathways like STAT3 in your cell line.
Assay limitations: The endpoint used to measure synergy (e.g., cell viability) may not fully capture the biological effect. Consider using multiple assays to assess synergy, such as apoptosis assays (Annexin V/PI staining) or cell cycle analysis.[11][12]

Issue 2: Increased or unexpected toxicity in vitro or in vivo.

Possible Cause Troubleshooting Steps
Overlapping toxicities: Both this compound and the combination partner may have similar dose-limiting toxicities (e.g., myelosuppression).[5] Carefully review the known toxicity profiles of both drugs. Consider reducing the dose of one or both agents in the combination.
Pharmacokinetic interactions: One drug may alter the metabolism or clearance of the other, leading to higher than expected concentrations. While preliminary data suggests no interaction between this compound and docetaxel, this should be considered for other combinations.[3] If possible, perform pharmacokinetic analysis to assess drug levels.
Off-target effects: At higher concentrations, off-target effects of either drug may contribute to toxicity. Ensure that the concentrations used are relevant to the known on-target activity of the drugs.
In vivo model sensitivity: The specific strain of mice used in preclinical studies may be more sensitive to the drug combination.[13] Conduct a maximum tolerated dose (MTD) study for the combination regimen in your chosen animal model.

Issue 3: Inconsistent results or high variability between experiments.

Possible Cause Troubleshooting Steps
Cell culture conditions: Ensure consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
Reagent stability: Prepare fresh solutions of this compound and the combination drug for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Assay technique: Standardize all steps of the experimental protocol, including incubation times, reagent volumes, and data acquisition settings. Include appropriate positive and negative controls in every experiment. For plate-based assays, be mindful of edge effects and consider not using the outer wells for experimental samples.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Activity of Single-Agent this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (nM)Reference
VariousPediatric Cancers (Panel)Median IC50: 4.1[13]
MDA-MB-468Breast CancerGI50: 19[15]
BT-474Breast CancerGI50: 45[15]
PC-3Prostate CancerProliferation inhibition at 15-30 nM[15]
VariousBreast Cancer (Panel)7.4 - 600[16]

Table 2: In Vivo Efficacy of this compound in Combination Therapies

Cancer ModelCombination PartnerThis compound DoseCombination Partner DoseOutcomeReference
BT-474 Xenograft (Breast)Trastuzumab8 mg/kg10 mg/kgEnhanced antitumor activity[11]
KPL4 Xenograft (Breast)Trastuzumab10 mg/kg10 mg/kgEnhanced antitumor activity[11]
MCF7 Xenograft (Breast)Doxorubicin6 mg/kg2.5 mg/kgEnhanced antitumor activity[11]
KPL4 Xenograft (Breast)Capecitabine5 mg/kg450 mg/kgEnhanced antitumor activity[11]
MIAPaCa2 Xenograft (Pancreatic)- (Single Agent)10 mg/kg-Significant tumor volume reduction[17]
PDX Model (Pancreatic)- (Single Agent)Not specified-Dramatic reduction in tumor growth[17]

Table 3: Clinical Trial Data for this compound in Combination Therapy

PhaseCombination PartnerCancer TypeMaximum Tolerated Dose (MTD)Key FindingsReference
IDocetaxelAdvanced Solid TumorsThis compound: 10 mg/m², Docetaxel: 60 mg/m²Acceptable toxicity profile; prolonged neutropenia was dose-limiting.[3][5]
ICapecitabineAdvanced Solid TumorsMTD reportedCombination was evaluated.[5]
ICarboplatinAdvanced Solid TumorsMTD reportedCombination was evaluated.[5]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: Measures ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound, the combination drug, and the combination of both for 72 hours. Include vehicle-treated cells as a control.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.[16]

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: Staining of DNA with a fluorescent dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound, the combination drug, or the combination for the desired time period.

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase.[11]

3. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Seed cells and treat as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[12]

Visualizations

Ispinesib_Mechanism_of_Action cluster_mitosis Mitosis cluster_ksp Kinesin Spindle Protein (KSP) Function cluster_ispinesib_action This compound Action Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase KSP KSP Centrosome_Separation Centrosome Separation KSP->Centrosome_Separation Monopolar_Spindle Monopolar Spindle Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Bipolar_Spindle->Metaphase Enables This compound This compound This compound->KSP Inhibition Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.

STAT3_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Growth_Factor_Receptor Growth Factor Receptor SRC SRC Growth_Factor_Receptor->SRC STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation SRC->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Nuclear Translocation Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Anti_Apoptosis Anti-Apoptosis Gene_Expression->Anti_Apoptosis Apoptosis_Isp Apoptosis Anti_Apoptosis->Apoptosis_Isp Inhibition This compound This compound This compound->Apoptosis_Isp

Caption: STAT3 signaling pathway as a mechanism of resistance to this compound.

Experimental_Workflow cluster_mechanism Mechanism of Action Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response (Single Agents) Cell_Culture->Dose_Response Combination_Assay Combination Index Assay Dose_Response->Combination_Assay Synergy_Analysis Synergy/Antagonism Analysis Combination_Assay->Synergy_Analysis Mechanism_Studies Mechanism of Action Studies Synergy_Analysis->Mechanism_Studies Synergistic? In_Vivo_Study In Vivo Xenograft Study Synergy_Analysis->In_Vivo_Study Synergistic? End End Synergy_Analysis->End Not Synergistic Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Western_Blot Western Blot Mechanism_Studies->Western_Blot In_Vivo_Study->End

Caption: General experimental workflow for evaluating this compound in combination therapies.

References

Technical Support Center: Investigating the Role of Drug Efflux Pumps in Ispinesib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of drug efflux pumps in Ispinesib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Resistance to this compound, a kinesin spindle protein (KSP) inhibitor, can arise from several mechanisms:

  • Target Alteration: Mutations in the KSP (also known as Eg5 or KIF11) binding site can reduce the binding affinity of this compound, rendering it less effective.[1]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, lowering its intracellular concentration to sub-therapeutic levels.[1]

  • Activation of Bypass Pathways: Upregulation of other motor proteins or signaling pathways can compensate for the inhibition of KSP, allowing cells to complete mitosis despite the presence of this compound.

Q2: Which specific efflux pumps are commonly implicated in this compound resistance?

A2: The most frequently cited efflux pumps involved in resistance to various chemotherapeutic agents, and potentially this compound, are P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters have broad substrate specificity and are known to confer a multidrug resistance (MDR) phenotype.

Q3: How can I determine if my cell line has developed this compound resistance due to efflux pump overexpression?

A3: You can employ several experimental approaches:

  • IC50 Shift Assay: Compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value suggests the development of resistance.

  • Efflux Pump Inhibitor Assay: Treat the resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A reversal of resistance (a decrease in IC50) in the presence of the inhibitor points to the involvement of that specific pump.

  • Gene and Protein Expression Analysis: Use techniques like quantitative PCR (qPCR) and Western blotting to measure the mRNA and protein levels of ABC transporters like ABCB1 and ABCG2 in resistant versus sensitive cells. A significant upregulation in the resistant line is a strong indicator.[4][5]

  • Fluorescent Substrate Efflux Assay: Utilize fluorescent substrates of efflux pumps, such as Rhodamine 123 for P-gp, to directly measure the pump's activity. Increased efflux of the dye in resistant cells, which is reversible by an inhibitor, confirms functional pump overexpression.

Q4: What are some common inhibitors for P-gp and BCRP that I can use in my experiments?

A4: Several well-characterized inhibitors are available:

  • P-glycoprotein (P-gp/MDR1) Inhibitors: Verapamil, Cyclosporin A, and more specific inhibitors like PSC-833 (valspodar) and elacridar.[4][6]

  • Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibitors: Ko143 is a potent and specific inhibitor. Fumitremorgin C is another commonly used inhibitor.[7]

  • Dual P-gp and BCRP Inhibitors: Elacridar and tariquidar can inhibit both transporters.[8]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our cell line.
Possible Cause Troubleshooting Step
Cellular Heterogeneity Subclone your cell line to ensure a homogenous population for consistent drug response.
Inconsistent Cell Seeding Density Optimize and strictly adhere to a standardized cell seeding density for all experiments, as cell density can influence drug sensitivity.
Variability in Drug Preparation Prepare fresh stock solutions of this compound regularly and store them appropriately. Perform serial dilutions accurately.
Assay Duration Ensure the assay duration is sufficient for the drug to exert its effect but not so long that resistant populations overgrow. A 72-hour incubation is a common starting point.[9]
Problem 2: No significant reversal of this compound resistance with a P-gp inhibitor.
Possible Cause Troubleshooting Step
Involvement of Other Efflux Pumps Test for the involvement of other ABC transporters like BCRP using specific inhibitors (e.g., Ko143).
Alternative Resistance Mechanisms Investigate other resistance mechanisms such as KSP mutations (sequencing of the KIF11 gene) or activation of bypass pathways.
Suboptimal Inhibitor Concentration Perform a dose-response experiment with the inhibitor to determine its optimal non-toxic concentration for efflux pump inhibition.
Incorrect Timing of Treatment Co-incubate the cells with the inhibitor and this compound simultaneously, or pre-incubate with the inhibitor before adding this compound to ensure the pump is blocked.
Problem 3: High background signal in the Rhodamine 123 efflux assay.
Possible Cause Troubleshooting Step
Incomplete Washing Ensure thorough washing of cells after Rhodamine 123 loading to remove all extracellular dye.
Cell Death High concentrations of Rhodamine 123 or prolonged incubation can be toxic. Optimize the dye concentration and incubation time. Use a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
Autofluorescence Include an unstained cell control to measure and subtract the background autofluorescence.

Quantitative Data Summary

Table 1: this compound Sensitivity in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (nM)Reference
Multiple Cell Lines (Median)Pediatric Cancers4.1[10]
Breast Cancer Cell Lines (Range)Breast Cancer7.4 - 600[9]
BT-474Breast Cancer45[9]
MDA-MB-468Breast Cancer19[9]
SKOV3Ovarian Cancer<20[11]
Colo 205Colon Cancer<10[11]

Table 2: Expression of ABC Transporters in Drug-Resistant Cancer Cell Lines

Cell LineResistance toTransporter UpregulatedFold Increase in ExpressionReference
KB-C2ColchicineABCB1Not specified, but high[12]
SW620/Ad300DoxorubicinABCB1Not specified, but high[12]
MCF-7/AdVp3000DoxorubicinABCG2~3000-fold (mRNA)Not found
HOS (DOX-resistant)DoxorubicinABCG2Significantly increased (mRNA)[5]
U2OS (DOX-resistant)DoxorubicinABCG2Significantly increased (mRNA)[5]

Table 3: Effect of Efflux Pump Inhibitors on Drug Resistance

Cell LineResistant DrugEfflux Pump InhibitorEffect on ResistanceReference
IPH-926DoxorubicinPSC-833 (valspodar)Increased doxorubicin sensitivity[4]
KB-V-1DoxorubicinPSC-833 (valspodar)Increased doxorubicin sensitivity[4]
ABCB1-overexpressing cellsGSK-1070916ABCB1 inhibitorAbolished drug resistance[12]
ABCB1-overexpressing cellsARS-1620VerapamilRestored sensitivity[13]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

This protocol is adapted for a 96-well plate format and analysis by flow cytometry or a fluorescence plate reader.

Materials:

  • Sensitive (parental) and potentially resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (or another P-gp inhibitor, stock solution in DMSO or ethanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS tubes or black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Inhibitor Pre-treatment: Add verapamil (e.g., 10 µM final concentration) to the designated wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO or ethanol).

  • Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 1 µg/mL final concentration) to all wells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • For suspension cells, centrifuge the plate, aspirate the supernatant, and wash the cells twice with ice-cold PBS.

    • For adherent cells, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Efflux Period: Add fresh, pre-warmed complete medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Analysis:

    • Flow Cytometry: For adherent cells, trypsinize and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123.

    • Fluorescence Plate Reader: Read the fluorescence in each well (e.g., excitation ~485 nm, emission ~530 nm).

  • Data Interpretation: A lower fluorescence signal in the resistant cells compared to the sensitive cells indicates increased efflux. A significant increase in fluorescence in the resistant cells treated with the inhibitor confirms P-gp-mediated efflux.

Protocol 2: ATPase Activity Assay for ABC Transporters

This is a general protocol to measure the ATP hydrolysis activity of ABC transporters in membrane preparations.

Materials:

  • Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., P-gp or BCRP)

  • ATP

  • Assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl2)

  • This compound and a known substrate (positive control, e.g., verapamil for P-gp)

  • Vanadate (an ATPase inhibitor, for negative control)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles, assay buffer, and either this compound (at various concentrations), the positive control substrate, or vehicle control.

  • Initiate Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent used (e.g., ~620 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the vanadate-inhibited control to determine the transporter-specific ATPase activity.

    • A dose-dependent increase in ATPase activity in the presence of this compound would suggest that it is a substrate and stimulates the pump's activity. A decrease in the basal or substrate-stimulated ATPase activity would suggest an inhibitory effect.

Visualizations

Ispinesib_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Ispinesib_in This compound (extracellular) Ispinesib_intra This compound (intracellular) Ispinesib_in->Ispinesib_intra Passive Diffusion KSP KSP (Eg5) Ispinesib_intra->KSP Inhibition EffluxPump Efflux Pump (P-gp/BCRP) Ispinesib_intra->EffluxPump Substrate MitoticArrest Mitotic Arrest KSP->MitoticArrest Blocks progression to Apoptosis Apoptosis MitoticArrest->Apoptosis EffluxPump->Ispinesib_in Efflux ADP ADP + Pi EffluxPump->ADP ATP ATP ATP->EffluxPump Energy KSP_mut KSP Mutation KSP_mut->KSP Alters binding site Efflux_up Efflux Pump Upregulation Efflux_up->EffluxPump Increases expression

Caption: Mechanisms of this compound action and resistance.

Efflux_Pump_Assay_Workflow start Start: Culture sensitive and resistant cell lines pretreat Pre-treat with/without efflux pump inhibitor start->pretreat load Load cells with fluorescent substrate (e.g., Rhodamine 123) pretreat->load wash Wash to remove extracellular substrate load->wash efflux Incubate to allow efflux wash->efflux measure Measure intracellular fluorescence efflux->measure analyze Analyze data: Compare fluorescence levels measure->analyze end Conclusion: Determine efflux pump activity analyze->end

Caption: Workflow for a fluorescent substrate efflux assay.

Troubleshooting_Logic start Observed this compound Resistance test_pgp Test with P-gp inhibitor (e.g., verapamil) start->test_pgp reversal Resistance Reversed? test_pgp->reversal pgp_involved Conclusion: P-gp is involved. Quantify ABCB1 expression. reversal->pgp_involved Yes test_bcrp Test with BCRP inhibitor (e.g., Ko143) reversal->test_bcrp No reversal2 Resistance Reversed? test_bcrp->reversal2 bcrp_involved Conclusion: BCRP is involved. Quantify ABCG2 expression. reversal2->bcrp_involved Yes other_mechanisms Investigate other mechanisms: - KSP mutation - Bypass pathways reversal2->other_mechanisms No

Caption: Troubleshooting logic for identifying resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of Ispinesib and Paclitaxel in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ispinesib (SB-715992) and paclitaxel, two antimitotic agents with distinct mechanisms of action, in the context of breast cancer. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a selective inhibitor of kinesin spindle protein (KSP), and paclitaxel, a microtubule-stabilizing agent, both induce mitotic arrest and subsequent apoptosis in cancer cells. Preclinical studies suggest that this compound has a broad antiproliferative activity against a wide range of breast cancer cell lines and demonstrates comparable in vivo efficacy to paclitaxel in certain xenograft models.[1][2][3] Clinical trial data for this compound in breast cancer is limited to Phase I and II studies, and its development has not progressed to a direct comparative trial against paclitaxel. Paclitaxel, a long-established chemotherapeutic, has extensive clinical data supporting its efficacy in various breast cancer settings. This guide will delve into the mechanistic differences, preclinical efficacy data, and available clinical insights for both compounds.

Mechanism of Action

The fundamental difference between this compound and paclitaxel lies in their molecular targets within the mitotic machinery.

This compound: A selective, allosteric inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5.[4] KSP is a motor protein essential for the separation of centrosomes and the formation of a bipolar mitotic spindle.[5] By inhibiting KSP, this compound causes the formation of monopolar spindles, leading to mitotic arrest and subsequent apoptosis.[6][7]

Paclitaxel: A member of the taxane family, paclitaxel binds to the β-tubulin subunit of microtubules.[8][9] This binding stabilizes the microtubule polymer, preventing its disassembly.[8][9] The resulting disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[8][9]

Signaling Pathways

The induction of apoptosis by both this compound and paclitaxel involves complex signaling cascades.

Ispinesib_Signaling_Pathway cluster_cell Cancer Cell This compound This compound KSP KSP (Kinesin Spindle Protein) This compound->KSP inhibits Centrosome_Separation Centrosome Separation Failure KSP->Centrosome_Separation required for Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation->Monopolar_Spindle Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound inhibits KSP, leading to mitotic arrest and apoptosis.

Paclitaxel_Signaling_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubule (β-tubulin subunit) Paclitaxel->Microtubules binds to & stabilizes PI3K_Akt_Pathway PI3K/Akt Pathway Paclitaxel->PI3K_Akt_Pathway suppresses MAPK_Pathway MAPK Pathway Paclitaxel->MAPK_Pathway activates ROS ROS Production Paclitaxel->ROS induces Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Abnormal_Spindle Abnormal Spindle Formation Microtubule_Stabilization->Abnormal_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Abnormal_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_Akt_Pathway->Apoptosis inhibition promotes MAPK_Pathway->Apoptosis activation promotes ROS->Apoptosis promotes

Caption: Paclitaxel stabilizes microtubules and modulates signaling pathways to induce apoptosis.

Preclinical Efficacy

In Vitro Antiproliferative Activity

This compound has demonstrated broad antiproliferative activity against a large panel of breast cancer cell lines.

DrugCell LineSubtypeIC50 / GI50 (nM)Reference
This compound Panel of 53 breast cancer cell linesLuminal, Basal A, Basal B7.4 - 600[10]
MDA-MB-468Triple-Negative~10-20[1][2]
BT-474HER2+~50-100[1][2]
MCF7Luminal~20-50[2]
Paclitaxel MDA-MB-231Triple-Negative19.9[11]
BT-20Triple-Negative17.7[11]
MCF7Luminal~7-10[11]
SK-BR-3HER2+~5-10[12]
T-47DLuminal A~2-5[12]

Note: IC50 (half maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific assay conditions and cell lines used, making direct cross-study comparisons challenging.

In Vivo Xenograft Studies

A key preclinical study directly compared the antitumor activity of this compound and paclitaxel in a triple-negative breast cancer xenograft model.

Study ParameterThis compoundPaclitaxelReference
Animal Model SCID mice bearing MDA-MB-468 xenograftsSCID mice bearing MDA-MB-468 xenografts[1]
Dosing MTD and a lower doseMTD and a lower dose[1]
Antitumor Activity Comparable to paclitaxel in terms of tumor growth inhibition and regressions. Produced complete and partial regressions.Comparable to this compound in terms of tumor growth inhibition and regressions. Produced complete and partial regressions.[1]

Experimental Protocols

In Vitro Cell Proliferation Assay (for this compound)
  • Cell Lines: A panel of 53 breast cancer cell lines.

  • Method: Cells were plated in 96-well plates and treated with a range of this compound concentrations (8.5 x 10⁻¹¹ to 3.3 x 10⁻⁵ M) for 72 hours.

  • Measurement: Cell growth was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The concentration that resulted in 50% growth inhibition (GI50) was calculated.[1][2]

In_Vitro_Workflow start Start: Breast Cancer Cell Lines plate_cells Plate cells in 96-well plates start->plate_cells add_drug Add varying concentrations of this compound plate_cells->add_drug incubate Incubate for 72 hours add_drug->incubate measure_viability Measure cell viability (CellTiter-Glo) incubate->measure_viability analyze_data Calculate GI50 values measure_viability->analyze_data end_point End: Determine antiproliferative activity analyze_data->end_point

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Study (this compound vs. Paclitaxel)
  • Animal Model: Female severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: MDA-MB-468 human breast cancer cells were implanted subcutaneously.

  • Treatment Initiation: Treatment began when tumors reached a specified volume.

  • Drug Administration: this compound and paclitaxel were administered at their maximum tolerated doses (MTD) and at a lower dose. The exact dosing schedule was not specified in the available literature.

  • Efficacy Endpoints: Tumor growth inhibition (TGI) and tumor regression (partial and complete responses) were measured.[1]

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and paclitaxel in breast cancer have not been conducted. The clinical development of this compound was largely discontinued after Phase II trials.

This compound:

  • A Phase II trial in patients with locally advanced or metastatic breast cancer who had progressed after anthracycline and taxane therapy showed a response rate of 9%.[1][10]

  • A Phase I/II trial of this compound as a first-line treatment for advanced or metastatic breast cancer was also conducted.[13]

Paclitaxel:

  • Paclitaxel is a standard-of-care chemotherapy for breast cancer, with extensive clinical data demonstrating its efficacy in both early-stage and metastatic settings.

  • Response rates for paclitaxel in metastatic breast cancer vary depending on the line of therapy and patient population, but have been reported in the range of 21-61% in various studies.

Conclusion

This compound and paclitaxel are both effective antimitotic agents that induce cell death in breast cancer cells, albeit through different mechanisms of action. Preclinical data indicate that this compound has a broad spectrum of activity against breast cancer cell lines and can achieve comparable tumor growth inhibition to paclitaxel in a triple-negative breast cancer xenograft model. However, the lack of direct comparative Phase III clinical trials makes it impossible to definitively compare their clinical efficacy. While paclitaxel remains a cornerstone of breast cancer chemotherapy, the preclinical profile of this compound suggests that targeting KSP is a viable therapeutic strategy. Further research into KSP inhibitors may yet yield new therapeutic options for breast cancer.

References

Ispinesib: A Comparative Analysis of its Activity Against Other Quinazolinone-Based KSP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the activity of Ispinesib (SB-715992), a quinazolinone derivative and potent inhibitor of Kinesin Spindle Protein (KSP), with other compounds from the same chemical class. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP, this compound induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[1] This mechanism of action makes KSP an attractive target for cancer therapy, as its inhibition is specific to mitotic cells, potentially reducing the side effects associated with traditional chemotherapeutics that target tubulin. This guide compares the in vitro activity of this compound with other quinazolinone derivatives and related KSP inhibitors, providing a framework for understanding their relative potencies and therapeutic potential.

Comparative Activity of KSP Inhibitors

The following tables summarize the in vitro activity of this compound and other selected KSP inhibitors. The data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Enzymatic Inhibition of Kinesin Spindle Protein (KSP)

CompoundChemical ClassTargetIC50 / KiSource
This compound (SB-715992) QuinazolinoneKSP ATPase<10 nM (IC50)[3]
KSP1.7 nM (Ki app)[3]
SB-743921 Chromen-4-oneKSP ATPase0.1 nM (IC50)[3]
ARQ 621 QuinazolinoneKSPNot specified[3]
MK-0731 PyrroleKSP ATPase2.2 nM (IC50)

Table 2: In Vitro Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Source
This compound (SB-715992) Colo205Colon Cancer1.2 - 9.5[3]
HT-29Colon Cancer1.2 - 9.5[3]
Madison-109Lung Carcinoma1.2 - 9.5[3]
MX-1Breast Cancer1.2 - 9.5[3]
PC-3Prostate Cancer~15-30 (effective concentration)[3]
Breast Cancer Panel (53 lines)Breast Cancer7.4 - 600[3]
Pediatric Cancer PanelVariousMedian: 4.1[4]
SB-743921 GC-DLBCL cell linesDiffuse Large B-cell Lymphoma1 - 900
ABC-DLBCL cell linesDiffuse Large B-cell Lymphoma1 - 10,000

Note: IC50 values can vary between different studies and experimental setups.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of KSP Inhibition

KSP_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 KSP Inhibition Prophase Prophase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase This compound This compound KSP KSP This compound->KSP inhibits Bipolar Spindle Formation Bipolar Spindle Formation KSP->Bipolar Spindle Formation required for Mitotic Arrest Mitotic Arrest Bipolar Spindle Formation->Mitotic Arrest disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: KSP Inhibition Pathway

Experimental Workflow for KSP Inhibitor Evaluation

KSP_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Compound Selection KSP_ATPase_Assay KSP ATPase Inhibition Assay IC50_Determination IC50/Ki Determination KSP_ATPase_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., MTT/XTT) Cell_Viability_Assay->IC50_Determination Mitotic_Arrest_Assay Mitotic Arrest Assay (Flow Cytometry) Cell_Cycle_Analysis Cell Cycle Profile Analysis Mitotic_Arrest_Assay->Cell_Cycle_Analysis Lead_Compound Lead Compound Identification IC50_Determination->Lead_Compound Cell_Cycle_Analysis->Lead_Compound

Caption: KSP Inhibitor Evaluation Workflow

Detailed Experimental Protocols

KSP ATPase Inhibition Assay (Malachite Green Assay)

This assay measures the inhibition of KSP's ATPase activity, which is essential for its motor function. The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified colorimetrically.

Materials:

  • Purified recombinant human KSP motor domain

  • Microtubules (taxol-stabilized)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test compounds (this compound and other quinazolinone derivatives) dissolved in DMSO

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Solution C: 34% (w/v) Sodium Citrate

    • Working Reagent: Mix Solutions A and B in a 3:1 ratio just before use.

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, microtubules, and KSP enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle) and a positive control (a known KSP inhibitor).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for KSP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

  • Stop the reaction by adding the Malachite Green Working Reagent to each well. This is followed by the addition of Solution C to stabilize the color.

  • Allow the color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Construct a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mitotic Arrest Assay (Flow Cytometry)

This cell-based assay determines the ability of KSP inhibitors to arrest cells in the G2/M phase of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds (this compound and other quinazolinone derivatives) dissolved in DMSO

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a DMSO-treated control group.

  • After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • After fixation, wash the cells with PBS and resuspend them in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is typically displayed as a histogram of cell count versus fluorescence intensity (DNA content).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

  • An increase in the percentage of cells in the G2/M phase in compound-treated samples compared to the control indicates mitotic arrest.

Conclusion

This compound demonstrates potent inhibition of KSP and significant anti-proliferative activity across a broad range of cancer cell lines.[3] Comparative data suggests that other derivatives, such as SB-743921, may exhibit even greater potency in enzymatic assays.[3] The choice of a particular quinazolinone derivative for further development will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided in this guide offer a standardized approach for the head-to-head comparison of these promising anti-cancer agents. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of Ispinesib and Monastrol's Binding Sites on Kinesin Spindle Protein (KSP)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding mechanisms and inhibitory profiles of two key KSP inhibitors.

Ispinesib and Monastrol, two well-characterized small molecule inhibitors of the Kinesin Spindle Protein (KSP), represent a critical area of study in the development of novel anti-mitotic cancer therapies. Both compounds target KSP, a motor protein essential for the formation of a bipolar mitotic spindle, thereby inducing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] This guide provides a detailed comparative analysis of their binding sites on KSP, supported by experimental data and methodologies, to aid researchers in understanding their mechanisms of action and to inform future drug discovery efforts.

Binding Site and Mechanism of Action: A Shared Allosteric Pocket

Extensive research, including X-ray crystallography studies, has revealed that both this compound and Monastrol are allosteric inhibitors that bind to the same induced-fit pocket on the KSP motor domain.[3][4] This binding site is distinct from the ATP and microtubule binding sites, a crucial feature that contributes to their specificity. The allosteric pocket is formed by structural elements of KSP, specifically loop L5, helix α2, and helix α3.[3][4][5]

Upon binding to this pocket, both inhibitors induce conformational changes in KSP that lock the motor protein in a state where it can still bind ATP but is unable to release the product of hydrolysis, adenosine diphosphate (ADP).[3][6][7][8] This inhibition of ADP release is the key mechanistic step that halts the KSP catalytic cycle.[7][9] By preventing the release of ADP, the inhibitors effectively stall the motor protein, preventing it from moving along microtubules and executing its function in spindle pole separation.[7][8] This leads to the formation of characteristic monoastral spindles, mitotic arrest, and ultimately, apoptosis.[1][3]

While sharing a common binding site and fundamental mechanism, the potency and specific interactions of this compound and Monastrol with KSP differ, as reflected in their biochemical and cellular activities.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the key quantitative data for this compound and Monastrol, highlighting the significantly higher potency of this compound.

ParameterThis compound (SB-715992)MonastrolReference(s)
Ki app 1.7 nM-[10]
IC50 (KSP ATPase) < 10 nM30 µM[1][4]
Cellular IC50 1.2 - 9.5 nM (in various tumor cell lines)12.3–49.9 µg/ml[4][10]

Experimental Protocols

The characterization of this compound and Monastrol's binding to KSP has been achieved through a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

KSP ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by KSP in the presence and absence of inhibitors to determine their IC50 values.

Principle: The release of ADP from ATP hydrolysis is coupled to a series of enzymatic reactions that result in a measurable change in absorbance or fluorescence. A common method is the pyruvate kinase-lactate dehydrogenase coupled assay.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., PEM25 buffer) containing purified KSP enzyme, microtubules (to stimulate ATPase activity), ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and their substrates (phosphoenolpyruvate and NADH).

  • Inhibitor Addition: Add varying concentrations of this compound or Monastrol to the reaction mixture. A control with no inhibitor is essential.

  • Initiation and Measurement: Initiate the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The apparent inhibitor dissociation constant (Ki app) can be calculated using the Morrison equation, which corrects for enzyme concentration.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (KSP).

Protocol:

  • Sample Preparation: Prepare solutions of purified KSP motor domain and the inhibitor (this compound or Monastrol) in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the KSP solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor into the KSP solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.[11][12]

X-ray Crystallography

This technique provides high-resolution structural information on the binding of the inhibitors to KSP.

Principle: X-ray diffraction patterns from a crystal of the KSP-inhibitor complex are used to determine the three-dimensional atomic structure of the complex.

Protocol:

  • Protein Expression and Purification: Express and purify a construct of the KSP motor domain.

  • Complex Formation: Incubate the purified KSP with a molar excess of the inhibitor (this compound or Monastrol) and ADP to form a stable ternary complex.

  • Crystallization: Screen for crystallization conditions to grow high-quality crystals of the KSP-inhibitor-ADP complex.

  • Data Collection and Structure Determination: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data. Process the data and solve the crystal structure to visualize the binding mode of the inhibitor in the allosteric pocket.[13]

Visualizing the Inhibition Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the KSP inhibition pathway and a typical experimental workflow for inhibitor characterization.

KSP_Inhibition_Pathway cluster_KSP_Cycle KSP Catalytic Cycle cluster_Inhibition Inhibition KSP_MT KSP-MT KSP_MT_ATP KSP-MT-ATP KSP_MT->KSP_MT_ATP ATP Binding KSP_ADP_Pi KSP-ADP-Pi KSP_MT_ATP->KSP_ADP_Pi ATP Hydrolysis KSP_ADP KSP-ADP KSP_ADP_Pi->KSP_ADP Pi Release KSP_ADP->KSP_MT ADP Release (Rate-Limiting) Inhibitor This compound or Monastrol KSP_ADP->Inhibitor KSP_ADP_Inhibitor KSP-ADP-Inhibitor (Stalled Complex) Inhibitor->KSP_ADP_Inhibitor Binding KSP_ADP_Inhibitor->KSP_ADP Inhibition of ADP Release

Caption: KSP inhibition pathway by this compound and Monastrol.

Experimental_Workflow start Start: Identify Potential Inhibitor biochemical Biochemical Assays (e.g., ATPase Activity) start->biochemical Determine Potency (IC50) biophysical Biophysical Assays (e.g., ITC) biochemical->biophysical Quantify Binding Affinity (Kd) structural Structural Studies (e.g., X-ray Crystallography) biophysical->structural Elucidate Binding Mode cellular Cell-based Assays (e.g., Mitotic Arrest, Apoptosis) structural->cellular Confirm Cellular Mechanism end End: Characterized Inhibitor cellular->end

Caption: Experimental workflow for KSP inhibitor characterization.

Conclusion

This compound and Monastrol, despite their structural differences, target the same allosteric pocket on KSP, leading to a common mechanism of action that involves the inhibition of ADP release. This shared binding site provides a valuable platform for the structure-based design of new and potentially more potent KSP inhibitors. The significantly higher potency of this compound underscores the importance of optimizing interactions within this allosteric pocket. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of anti-mitotic drug discovery.

References

A Comparative Guide to the Antitumor Activity of Ispinesib and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of Ispinesib and its key analogs. The information is compiled from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Introduction to this compound and Kinesin Spindle Protein (KSP) Inhibition

This compound (SB-715992) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP, this compound and its analogs induce mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][3] This targeted mechanism of action offers a potential advantage over traditional chemotherapeutics that broadly target microtubules, as KSP is primarily active during mitosis, potentially reducing side effects like peripheral neuropathy.[1]

Comparative Antitumor Activity of this compound and Analogs

Several analogs of this compound have been developed and evaluated for their antitumor efficacy. This section provides a comparative analysis of this compound against two notable analogs: Filanesib (ARRY-520) and SB-743921.

Quantitative Assessment of Potency

The following table summarizes the in vitro potency of this compound and its analogs against KSP and various cancer cell lines. Lower IC50 and Ki values indicate higher potency.

CompoundTargetPotency (Ki)Cell Line (Cancer Type)Potency (IC50)Reference(s)
This compound KSP1.7 nM (Ki app)Colo205, Colo201, HT-29, M5076, Madison-109, MX-11.2 - 9.5 nM[5]
KSP0.6 nMSKOV3 (Ovarian)20 nM[2]
KSP-Ben-Men-1, NCH93 (Meningioma)< 1 nM[6][7]
Filanesib KSP--6 nM (ATPase assay)[1]
KSP-Ben-Men-1, NCH93 (Meningioma)< 1 nM[6][7]
SB-743921 KSP0.1 nMGC-DLBCL (Lymphoma)1 - 900 nM[8][9]
KSP-ABC-DLBCL (Lymphoma)1 nM - 10 µM[9]

Key Findings:

  • SB-743921 demonstrates significantly higher potency in inhibiting KSP ATPase activity compared to this compound, with a Ki value of 0.1 nM.[8] One study suggests a five-fold increase in potency over this compound.[1]

  • Both this compound and Filanesib show high potency against meningioma cell lines, with IC50 values less than 1 nM.[6][7]

  • This compound has demonstrated broad-spectrum activity against a variety of human and murine cell lines with IC50 values in the low nanomolar range.[2]

Experimental Protocols

This section details the methodologies for key experiments used to assess the antitumor activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of cell culture medium.

  • Compound Treatment: Add varying concentrations of the KSP inhibitor to the wells and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[13][14]

Protocol:

  • Cell Treatment: Treat cells with the KSP inhibitor for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[13]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

In Vivo Xenograft Model

This model is used to evaluate the antitumor activity of KSP inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 to 1 x 107 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the KSP inhibitor (e.g., this compound, Filanesib, or SB-743921) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[15]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Compare the tumor growth in the treated group to the vehicle-treated control group to determine the efficacy of the inhibitor.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Ispinesib_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound KSP Kinesin Spindle Protein (KSP) This compound->KSP Inhibits MitoticArrest Mitotic Arrest (Monoastral Spindle) This compound->MitoticArrest Induces MitoticSpindle Bipolar Mitotic Spindle Formation KSP->MitoticSpindle Required for Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Antitumor Activity

Experimental_Workflow cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_viability Cell Viability (MTT Assay) invitro->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) invitro->apoptosis_assay xenograft Xenograft Model invivo->xenograft data_analysis Data Analysis & Comparison conclusion Conclusion data_analysis->conclusion cell_viability->data_analysis apoptosis_assay->data_analysis xenograft->data_analysis

Caption: General workflow for assessing antitumor activity.

References

A Comparative Guide to KSP Inhibitors in Clinical Development: Ispinesib and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, represents a compelling target in oncology. Its critical role in the formation of the bipolar mitotic spindle makes it essential for cell division. Unlike traditional microtubule-targeting agents like taxanes and vinca alkaloids, KSP inhibitors disrupt mitosis without affecting the microtubule cytoskeleton in non-dividing cells, potentially offering a better safety profile, particularly concerning neurotoxicity.[1] Ispinesib was the first KSP inhibitor to enter clinical trials, paving the way for a new class of antimitotic agents.[2] This guide provides a comparative analysis of the clinical trial performance of this compound against other notable KSP inhibitors, supported by available experimental data.

Mechanism of Action: A Shared Pathway to Mitotic Arrest

KSP inhibitors, including this compound, Filanesib, Litronesib, and SB-743921, share a common mechanism of action. They are allosteric inhibitors that bind to a pocket on the KSP motor domain, distinct from the ATP-binding site.[3] This binding locks the motor protein in a state that prevents it from hydrolyzing ATP and moving along microtubules. The ultimate consequence is the failure of centrosome separation, leading to the formation of characteristic monoastral spindles, cell cycle arrest in mitosis, and subsequent apoptosis.[2]

KSP_Inhibition_Pathway General Signaling Pathway of KSP Inhibition cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention KSP Kinesin Spindle Protein (KSP/Eg5) Centrosomes Centrosome Separation KSP->Centrosomes KSP_Inhibitor KSP Inhibitor (e.g., this compound, Filanesib) MonoastralSpindle Monoastral Spindle Formation BipolarSpindle Bipolar Spindle Formation Centrosomes->BipolarSpindle ChromosomeSegregation Proper Chromosome Segregation BipolarSpindle->ChromosomeSegregation CellDivision Successful Cell Division ChromosomeSegregation->CellDivision Apoptosis Apoptosis (Cell Death) KSP_Inhibitor->KSP Inhibits MitoticArrest Mitotic Arrest MonoastralSpindle->MitoticArrest MitoticArrest->Apoptosis

Caption: General signaling pathway of KSP inhibition.

Clinical Trial Performance: A Comparative Overview

The clinical development of KSP inhibitors has seen mixed results, with challenges in achieving robust efficacy as monotherapy in solid tumors. However, promising activity has been observed in hematological malignancies, particularly multiple myeloma, often in combination regimens.

This compound (SB-715992)

This compound has been evaluated in a variety of solid tumors. As a monotherapy, its efficacy has been limited.

Table 1: Summary of this compound Monotherapy Clinical Trials

IndicationPhaseNDosing RegimenObjective Response Rate (ORR)Other Efficacy MeasuresKey Grade ≥3 Adverse EventsReference
Metastatic MelanomaII1718 mg/m² IV q3w0%Stable Disease (SD): 35% (median 2.8 mos)Febrile Neutropenia (1 patient), Dizziness, Blurred Vision[3]
Recurrent/Metastatic Head and Neck Squamous Cell CarcinomaII20 (evaluable)18 mg/m² IV q3w0%SD >2 cycles: 25%; Median TTP: 1.4 mos; Median OS: 3.5 mosNeutropenia (60%), Leukopenia (55%)[4]
Advanced/Metastatic Breast Cancer (post-anthracycline and taxane)II33 (evaluable)Not specified9% (3 partial responses)Reductions in tumor size of 46% to 69%Reversible Neutropenia[5][6]

Experimental Protocol: Phase II Trial of this compound in Metastatic Melanoma

  • Patient Population: Patients with metastatic or recurrent malignant melanoma.

  • Treatment: this compound administered as a 1-hour intravenous infusion at a dose of 18 mg/m² once every 3 weeks until disease progression.

  • Endpoints: The primary endpoint was to assess the response rate. Toxicity was also evaluated.[3]

Ispinesib_Melanoma_Workflow Experimental Workflow: this compound in Metastatic Melanoma Patient_Population Patients with Metastatic or Recurrent Malignant Melanoma (N=17) Treatment This compound 18 mg/m² 1-hour IV infusion Every 3 weeks Patient_Population->Treatment Evaluation Response and Toxicity Assessment (until disease progression) Treatment->Evaluation Outcome Outcome: - No Objective Responses - 35% Stable Disease - Mild Toxicity Evaluation->Outcome

Caption: Workflow for the Phase II trial of this compound in melanoma.[3]

Filanesib (ARRY-520)

Filanesib has shown more encouraging results, particularly in multiple myeloma, both as a single agent and in combination therapies.

Table 2: Summary of Filanesib Clinical Trials in Multiple Myeloma

Treatment RegimenPhaseNKey Patient PopulationObjective Response Rate (ORR)Other Efficacy MeasuresKey Grade ≥3 Adverse EventsReference
Single AgentII32Relapsed/refractory MM, prior bortezomib and IMiD16% (≥PR)-Febrile Neutropenia, Mucosal Inflammation, Cytopenias (~50%)[7]
+ DexamethasoneII55Relapsed/refractory MM, refractory to lenalidomide, bortezomib, and dexamethasone15% (≥PR)-Cytopenias (~50%)[7]
+ Bortezomib + DexamethasoneI/II (expansion)28Relapsed/refractory MM43%Median DOR not reached (at 6.3 mos f/u)Neutropenia (21%), Anemia (18%), Hypertension (18%)[8][9]
+ Bortezomib + Dexamethasone (post-hoc analysis)I/II57Relapsed/refractory MM39%Median DOR: 18.0 mos; Median PFS: 8.5 mosNot specified in detail[8][9]

Experimental Protocol: Phase II AfFIRM Study of Single-Agent Filanesib (NCT02092922)

  • Patient Population: Patients with advanced multiple myeloma who have received at least two prior lines of therapy, including bortezomib and lenalidomide, and have disease refractory to carfilzomib and/or pomalidomide.

  • Treatment: Filanesib (1.50 mg/m²/day) administered intravenously on Days 1, 2, 15, and 16 in continuous 28-day cycles with prophylactic filgrastim.

  • Endpoints: The primary endpoint was the objective response rate (ORR) in patients with low baseline α1-acid glycoprotein (AAG). Secondary endpoints included ORR in high AAG patients, duration of response, progression-free survival, and overall survival.[10][11]

Other KSP Inhibitors in Clinical Development

Several other KSP inhibitors have been evaluated in early-phase clinical trials.

Table 3: Overview of Other KSP Inhibitors in Clinical Trials

InhibitorAliasPhaseIndication(s)Key FindingsReference
LitronesibLY2523355IAdvanced Solid TumorsMTD: 5 mg/m²/day (on Days 1, 2, 3 q3w with G-CSF). DLT: Neutropenia. No objective responses in the Japanese study, 2% PR in a broader study.[12][13]
SB-743921-I/IINon-Hodgkin & Hodgkin LymphomaMTD: 6 mg/m² (q14d without G-CSF). DLT: Neutropenia. 2 partial responses in Hodgkin lymphoma.[2][14]

Comparative Analysis and Future Directions

The clinical data gathered to date on KSP inhibitors reveals several key themes:

  • Limited Monotherapy Efficacy in Solid Tumors: this compound, as a single agent, has demonstrated minimal activity in unselected patient populations with advanced solid tumors like melanoma and head and neck cancer.[3][4]

  • Promise in Hematological Malignancies: Filanesib has shown encouraging activity in heavily pretreated multiple myeloma patients, a disease known for its sensitivity to agents disrupting cell cycle and protein homeostasis.[7][9] The combination of Filanesib with proteasome inhibitors and dexamethasone appears particularly promising.[8][9]

  • Dose-Limiting Toxicity: A class-wide, dose-limiting toxicity is myelosuppression, particularly neutropenia. This is an on-target effect due to the inhibition of mitosis in hematopoietic progenitor cells. The use of G-CSF support has been a common strategy to manage this adverse event.[2][7][12]

  • Combination Strategies are Key: The future of KSP inhibitors likely lies in combination therapies. Preclinical data suggests synergistic effects with other agents, and clinical results with Filanesib support this approach.[8][9][15]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Ispinesib, a potent kinesin spindle protein (KSP) inhibitor used in cancer research. Adherence to these procedures is critical to protect personnel and the environment from potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous waste.

Key Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Precautionary Statements for Handling and Disposal:

  • P264: Wash skin thoroughly after handling[1].

  • P270: Do not eat, drink or smoke when using this product[1].

  • P273: Avoid release to the environment[1].

  • P391: Collect spillage[1].

  • P501: Dispose of contents/container to an approved waste disposal plant[1].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for hazardous and antineoplastic drug disposal and should be adapted to comply with all applicable federal, state, and local regulations.

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused or expired product, solutions, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, pipette tips), and spill cleanup materials, must be segregated from non-hazardous waste streams.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) into a designated, leak-proof, and clearly labeled hazardous waste container. These are often color-coded (e.g., black for RCRA waste in some regions) to distinguish them from other waste types[2].

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container that is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound." Do not mix with other chemical waste unless compatibility has been confirmed[2].

    • Sharps: Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container that is specifically marked for hazardous drug waste[2][3].

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department and local regulations.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management vendor. Never dispose of this compound or its contaminated materials down the drain or in the regular trash[1][4].

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Don PPE: Before cleaning up the spill, don appropriate PPE, including double chemotherapy-grade gloves, a disposable gown, and eye protection. For larger spills or airborne powder, a NIOSH-approved respirator is required[5].

  • Containment: Cover the spill with absorbent pads or other appropriate absorbent material to contain it.

  • Cleanup: Carefully clean up the spill using a spill kit designed for hazardous drugs. Avoid creating dust. All cleanup materials must be disposed of as hazardous waste[5][6].

  • Decontamination: Decontaminate the area of the spill according to your institution's established procedures for hazardous drugs.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

IspinesibDisposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal UnusedProduct Unused/Expired This compound SolidContainer Labeled Hazardous Solid Waste Container UnusedProduct->SolidContainer ContaminatedMaterials Contaminated Materials (PPE, Labware) ContaminatedMaterials->SolidContainer SharpsContainer Labeled Hazardous Sharps Container ContaminatedMaterials->SharpsContainer if sharp LiquidWaste Liquid Waste Solutions LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SAA Secure Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA WasteVendor Licensed Hazardous Waste Vendor SAA->WasteVendor Incineration Approved Waste Disposal Plant (e.g., Incineration) WasteVendor->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ispinesib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent compounds like Ispinesib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, laboratories can build a culture of safety and trust.

This compound (also known as SB-715992) is a potent inhibitor of the kinesin spindle protein (KSP) and is classified as a hazardous substance.[1][2] Acute toxicity, potential for causing genetic defects, and harm to aquatic life are significant concerns.[2][3] Therefore, stringent adherence to safety protocols is mandatory.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in implementing effective safety measures.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous drugs.[4][5]

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Double Gloving with Chemotherapy-rated GlovesUse powder-free nitrile gloves. Inspect for defects before use. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5]
Body Disposable GownMust be made of a material resistant to chemotherapy drugs (e.g., polyethylene-coated polypropylene).[5] Should close in the back and have long sleeves with tight-fitting cuffs.
Eyes and Face Safety Goggles and Face ShieldUse in combination to protect against splashes.[5] Standard eyeglasses are not a substitute.
Respiratory NIOSH-approved RespiratorFor handling powders or creating aerosols, a full-facepiece, cartridge-type respirator is recommended.[5] At a minimum, a fit-tested N95 respirator may be considered for low-dust situations, but a higher level of protection is preferable.
Feet Shoe CoversTo prevent the spread of contamination outside the work area. Do not wear outside the designated handling area.[5]

Operational Plan for Safe Handling

A systematic workflow ensures that all safety aspects are addressed from receipt of the compound to its final disposal.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase Receipt_and_Storage 1. Receipt and Storage - Verify integrity of packaging. - Store at recommended temperature (-20°C for long term). [1] Area_Preparation 2. Designated Area Preparation - Work in a designated area (e.g., chemical fume hood or biological safety cabinet). - Cover work surface with absorbent, plastic-backed liner. Receipt_and_Storage->Area_Preparation PPE_Donning 3. Donning PPE - Follow proper sequence for putting on all required PPE. Area_Preparation->PPE_Donning Weighing_and_Reconstitution 4. Weighing and Reconstitution - Handle powder in a containment system to avoid dust formation. [1] - Use a dedicated set of equipment. - Reconstitute carefully to avoid splashes. PPE_Donning->Weighing_and_Reconstitution Experimental_Use 5. Experimental Use - Conduct all manipulations within the designated containment area. - Avoid skin and eye contact. [1] Weighing_and_Reconstitution->Experimental_Use Decontamination 6. Decontamination - Decontaminate all surfaces and equipment. - Use an appropriate deactivating agent if available, followed by a thorough cleaning. Experimental_Use->Decontamination Waste_Disposal 7. Waste Disposal - Dispose of all contaminated materials (gloves, gowns, labware) as hazardous waste in properly labeled, sealed containers. [2] Decontamination->Waste_Disposal PPE_Doffing 8. Doffing PPE - Remove PPE in the correct order to avoid self-contamination. Waste_Disposal->PPE_Doffing Hand_Washing 9. Hand Washing - Wash hands thoroughly with soap and water after removing PPE. [1] PPE_Doffing->Hand_Washing

Caption: A step-by-step workflow for the safe handling of this compound, from receipt to disposal.

Detailed Protocols

Protocol for Weighing and Reconstituting Powdered this compound
  • Preparation : Ensure the chemical fume hood or biological safety cabinet is operational. Cover the work surface with a disposable, plastic-backed absorbent pad. Assemble all necessary equipment, including vials, spatulas, and the required solvent.

  • Tare Weighing : Place a clean, empty vial on the analytical balance and tare to zero.

  • Aliquotting : Inside the containment unit, carefully transfer the desired amount of this compound powder to the tared vial using a dedicated spatula. Avoid creating dust. Close the primary container immediately.

  • Reconstitution : Slowly add the specified solvent to the vial containing the this compound powder. Cap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved.

  • Labeling : Clearly label the reconstituted solution with the compound name, concentration, date, and appropriate hazard symbols.

  • Initial Cleanup : Dispose of the weighing paper and any contaminated tips directly into a hazardous waste container within the hood.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and exposure to others.

  • Solid Waste : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[1]

  • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.

  • Decommissioning : Before any laboratory space that was used for handling this compound is repurposed, a thorough decontamination process must be completed and documented. This includes cleaning all surfaces, equipment, and storage areas.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.